L-Serine O-sulfate
Description
This compound is a natural product found in Euglena gracilis with data available.
Properties
IUPAC Name |
(2S)-2-amino-3-sulfooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGUGJDVUUGLK-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211652 | |
| Record name | Serine O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-69-7 | |
| Record name | O-Sulfo-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Serine O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-serine O-sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03497 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Serine O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFOSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81K4VO7FNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of L-Serine O-sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Serine O-sulfate is a structurally unique amino acid analog that plays a significant role in neuroscience research. As a potent inhibitor of the enzyme serine racemase, it modulates the levels of D-serine, a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it delves into its biological activities, including its mechanism of action on serine racemase and its impact on NMDA receptor signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting neurological disorders.
Physical and Chemical Properties
This compound, also known as O-sulfo-L-serine, is the O-sulfo derivative of the amino acid L-serine. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.
General Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₇NO₆S | [1] |
| Molecular Weight | 185.16 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-3-(sulfooxy)propanoic acid | [1] |
| CAS Number | 626-69-7 | [1] |
| Appearance | White crystalline solid | [2] |
Tabulated Physical Properties
| Property | Value | Notes | Reference(s) |
| Melting Point | 222 °C (decomposes) | Data for L-Serine, as specific data for this compound is not readily available. The sulfate ester is expected to have a different melting behavior. | [3] |
| Solubility | Soluble in water. | The parent compound, L-serine, has a high water solubility of 250 g/L at 20 °C. This compound is also expected to be highly water-soluble due to the polar sulfate group. It is practically insoluble in organic solvents like ethanol and ether. | [4] |
| pKa | -3.95 ± 0.18 (Predicted) | This predicted value suggests that the sulfate group is highly acidic. | |
| XLogP3 | -4.4 | The negative value indicates high hydrophilicity. | [1] |
| Hydrogen Bond Donor Count | 3 | [1] | |
| Hydrogen Bond Acceptor Count | 7 | [1] |
Stability and Storage
This compound is known to be labile, particularly to acid-catalyzed hydrolysis of the O-sulfate linkage. For laboratory use, the potassium salt of this compound is often preferred due to its improved stability. It is recommended to store this compound and its salts at 2-8°C to minimize degradation.[5] For long-term storage, temperatures of -20°C are advisable. The stability of O-sulfated amino acids can be enhanced by using tetrabutylammonium as a counter-ion, which is particularly useful in the context of solid-phase peptide synthesis.[6]
Synthesis and Purification
The synthesis of this compound can be challenging due to the lability of the sulfate ester. A common method involves the sulfation of a protected L-serine derivative followed by deprotection.
Synthesis of Fmoc-L-Ser(SO₃⁻N⁺Bu₄)-OH
A method for synthesizing an acid-stable, Fmoc-protected this compound building block for peptide synthesis has been described.[6]
Experimental Protocol:
-
Sulfation: N-α-Fmoc-L-serine is dissolved in anhydrous N,N-dimethylformamide (DMF). To this solution, 5 equivalents of sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complex are added. The reaction is stirred under anhydrous conditions until completion.
-
Work-up and Salt Exchange: Following the sulfation reaction, a solution of tetrabutylammonium (TBA) hydroxide is added. The addition of TBA serves to stabilize the O-sulfate group.
-
Purification: The resulting Fmoc-L-Ser(SO₃⁻N⁺Bu₄)-OH can be purified by reversed-phase high-performance liquid chromatography (HPLC).
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR (Proton NMR): The proton NMR spectrum of L-serine in D₂O typically shows a multiplet for the α-proton around 3.83 ppm and two multiplets for the β-protons around 3.95 ppm.[7] For this compound, shifts in these proton signals, particularly the β-protons, are expected due to the electron-withdrawing sulfate group.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum of L-serine shows signals for the α-carbon, β-carbon, and the carboxyl carbon. For L-serine, typical chemical shifts are approximately 59.1 ppm (Cα), 62.9 ppm (Cβ), and 175.2 ppm (C=O).[7] Sulfation at the β-hydroxyl group would lead to a downfield shift of the Cβ signal.
Mass Spectrometry (MS)
Mass spectrometry is a sensitive technique for the detection and identification of this compound. Electrospray ionization (ESI) is a commonly used ionization method. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 184 is a prominent ion.[1] Collision-induced dissociation (CID) of this ion typically results in the loss of SO₃ (80 Da), leading to a fragment ion at m/z 104.[1] Another characteristic fragment is the bisulfate anion (HSO₄⁻) at m/z 97.
LC-MS/MS Experimental Protocol:
-
Chromatographic Separation: Separation can be achieved on a reversed-phase C18 column or a mixed-mode column. A typical mobile phase could consist of an aqueous solution with a small amount of formic acid (e.g., 0.1%) and an organic modifier like acetonitrile.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in negative ESI mode. Multiple Reaction Monitoring (MRM) can be used for quantification, with transitions such as m/z 184 -> 104 and m/z 184 -> 97.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both the purification and quantification of this compound.
Experimental Protocol for Quantification:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed.
-
Detection: Detection can be achieved using a UV detector, typically at a low wavelength (e.g., 210 nm), or more specifically and sensitively by coupling the HPLC to a mass spectrometer (LC-MS).
Biological Activity and Signaling Pathways
This compound is primarily known for its role as an inhibitor of serine racemase, an enzyme that synthesizes D-serine. D-serine is an essential co-agonist for the NMDA receptor, a key player in synaptic plasticity and neuronal communication.
Inhibition of Serine Racemase
This compound acts as a non-competitive inhibitor of serine racemase.[8] This means it does not directly compete with the substrate (L-serine) for the active site. Instead, it is believed to bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity.[2] The inhibition is observed in the millimolar range.[8]
Caption: Non-competitive inhibition of Serine Racemase by this compound.
Modulation of NMDA Receptor Signaling
By inhibiting serine racemase, this compound reduces the production of D-serine. Since D-serine is a required co-agonist for the activation of synaptic NMDA receptors, a decrease in its concentration leads to reduced NMDA receptor activity. This can have significant downstream effects on synaptic plasticity, such as long-term potentiation (LTP), and neuronal excitability. Over-activation of NMDA receptors is implicated in excitotoxicity, a process involved in various neurological disorders. Therefore, by dampening NMDA receptor function, this compound has potential neuroprotective effects.[9][10]
Caption: this compound modulates NMDA receptor signaling by inhibiting D-serine production.
Enzymatic Degradation
This compound can be enzymatically degraded by L-serine-O-sulfate lyase (also referred to as L-serine dehydratase). This enzyme catalyzes an α,β-elimination reaction, yielding pyruvate, ammonia, and inorganic sulfate.[11][12] This degradation pathway is distinct from the simple hydrolysis of the sulfate ester.
Experimental Protocol for Enzymatic Degradation Assay:
-
Enzyme Preparation: A purified preparation of L-serine-O-sulfate lyase from a suitable source (e.g., rat liver) is used.
-
Reaction Mixture: The reaction is typically carried out in a buffered solution (e.g., Tris-HCl, pH 8.0) containing this compound as the substrate and pyridoxal 5'-phosphate as a cofactor.
-
Assay: The progress of the reaction can be monitored by measuring the formation of one of the products. For instance, pyruvate can be quantified spectrophotometrically by coupling its formation to the oxidation of NADH by lactate dehydrogenase.
-
Analysis: The rate of the reaction is determined by measuring the change in absorbance over time.
Caption: Enzymatic degradation of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of D-serine and NMDA receptor signaling in the central nervous system. Its distinct physical and chemical properties, including its high polarity and inherent instability, necessitate careful handling and specialized analytical methods. This guide provides a foundational understanding of these properties and offers detailed protocols to aid researchers in their investigations. A thorough comprehension of the synthesis, characterization, and biological actions of this compound is crucial for its effective application in the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. O-Sulfo-L-serine | C3H7NO6S | CID 164701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Structure of Mammalian Serine Racemase: EVIDENCE FOR CONFORMATIONAL CHANGES UPON INHIBITOR BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Serine | 56-45-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. bmse000867 L-Serine at BMRB [bmrb.io]
- 8. researchgate.net [researchgate.net]
- 9. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of L-Serine O-sulfate in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-serine O-sulfate (L-SOS), a sulfated derivative of the amino acid L-serine, has long been utilized as a valuable pharmacological tool, primarily for its inhibitory effects on serine racemase and its gliotoxic properties. However, its natural occurrence within biological systems has been a subject of limited investigation, positioning it as an enigmatic molecule with untapped research potential. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of L-SOS and the more widely established O-sulfonation of serine residues within proteins. It aims to furnish researchers, scientists, and drug development professionals with the available data, experimental methodologies, and an understanding of the potential physiological significance of this modification. While the widespread natural occurrence of free L-SOS remains to be definitively established, evidence points to its existence in at least one eukaryotic microorganism and the pervasive nature of serine O-sulfonation in proteins across diverse phyla, suggesting a broader biological relevance than previously understood.
Natural Occurrence of this compound
The definitive identification of endogenous free this compound has been challenging, with limited direct evidence in the scientific literature. The most concrete finding to date is its reported presence in the unicellular flagellate, Euglena gracilis[1]. However, detailed studies quantifying its concentration and elucidating its specific biosynthetic pathway in this organism are not yet available.
In contrast to the scarcity of data on free L-SOS, the O-sulfonation of serine residues within proteins is a more firmly established post-translational modification. Groundbreaking work by Medzihradszky et al. (2004) first described this modification on serine and threonine residues in proteins from a wide array of eukaryotic organisms, including invertebrates (Lymnaea stagnalis), parasites (Plasmodium falciparum), and humans[2][3][4]. This discovery suggests that the enzymatic machinery capable of sulfating the hydroxyl group of serine is conserved across evolution, opening the possibility that free L-serine could also serve as a substrate under specific physiological conditions.
Quantitative Data
To date, there is a notable absence of published quantitative data on the physiological concentrations of free this compound in any biological tissue or fluid. The development of sensitive and specific analytical methods is a critical next step to facilitate the investigation of its endogenous roles.
For protein-bound O-sulfonylated serine, quantitative analysis is still in its early stages and is typically expressed in relative terms based on mass spectrometry signal intensity rather than absolute molar concentrations.
Biosynthesis and Metabolism
Putative Biosynthesis of Free this compound
A definitive biosynthetic pathway for free L-SOS has not been elucidated. However, it is hypothesized to be synthesized by the action of a sulfotransferase enzyme on L-serine, utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. While numerous sulfotransferases have been identified, none have been shown to specifically catalyze the formation of free L-SOS[5]. The existence of enzymes that degrade L-SOS in mammalian tissues, such as the this compound degrading enzyme in rat liver, suggests that organisms may have mechanisms to process this molecule, whether it is produced endogenously or acquired from exogenous sources[6].
Hypothetical Biosynthesis of this compound
References
- 1. O-Sulfo-L-serine | C3H7NO6S | CID 164701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. med.stanford.edu [med.stanford.edu]
- 5. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PMC [pmc.ncbi.nlm.nih.gov]
L-Serine O-Sulfate: A Technical Guide to its Discovery, Background, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Serine O-sulfate (L-SOS) is a naturally occurring sulfated amino acid that has garnered significant interest in the scientific community for its diverse biological activities, particularly within the central nervous system. This technical guide provides a comprehensive overview of the discovery and historical background of L-SOS, its chemical synthesis, and its multifaceted roles in key signaling pathways. Detailed experimental protocols for its synthesis and analysis are provided, alongside a quantitative summary of its interactions with key enzymes. Furthermore, this guide illustrates the intricate signaling cascades involving L-SOS through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Discovery and Historical Background
The journey of this compound (L-SOS) from a laboratory synthesis to a molecule of significant biological interest spans several decades. Its initial chemical synthesis and characterization were reported in 1961 by K.S. Dodgson, A.G. Lloyd, and N. Tudball from the Department of Biochemistry at the University College, Cardiff.[1] Their work focused on the preparation of O-sulfate esters of various hydroxyamino acids, including L-serine, L-threonine, and L-hydroxyproline.[1] This foundational study laid the groundwork for future investigations into the properties and potential roles of these sulfated amino acids.
Following its initial synthesis, research in the late 1960s and early 1970s began to explore the metabolic fate of L-SOS. Studies on rat and pig liver preparations revealed the existence of specific enzyme systems capable of degrading L-SOS.[2][3][4][5][6] These enzymatic studies demonstrated that L-SOS is metabolized to pyruvate, ammonia, and inorganic sulfate, and intriguingly, this degradation could be catalyzed non-enzymatically by pyridoxal 5'-phosphate in the presence of metal ions.[2][3]
A significant leap in understanding the biological importance of L-SOS came with the discovery of its interaction with serine racemase . This brain-enriched enzyme is responsible for the synthesis of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor. It was discovered that L-SOS acts as a potent, noncompetitive inhibitor of the racemization activity of serine racemase.[4] This finding positioned L-SOS as a valuable tool for modulating NMDA receptor activity and opened up new avenues for research into its potential therapeutic applications in neurological disorders characterized by NMDA receptor dysfunction.
Further research has elucidated the broader impact of L-SOS on cellular metabolism, particularly in astrocytes. It has been shown to disrupt glucose and alanine metabolism and reduce the synthesis of glutathione, a key antioxidant.[1] These findings highlight the complex and multifaceted nature of L-SOS's biological effects. More recently, L-SOS has been reported to be naturally present in the microalgae Euglena gracilis.[7]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃H₇NO₆S | [7] |
| Molecular Weight | 185.16 g/mol | [7] |
| IUPAC Name | (2S)-2-amino-3-sulfooxypropanoic acid | [7] |
| CAS Number | 626-69-7 | [7] |
| Appearance | White solid | |
| Solubility | Soluble in water |
Biological Significance and Signaling Pathways
The primary biological significance of this compound lies in its ability to modulate the activity of the NMDA receptor through its interaction with serine racemase.
Inhibition of Serine Racemase and Modulation of NMDA Receptor Activity
D-serine, synthesized from L-serine by serine racemase, is a potent co-agonist at the glycine binding site of the NMDA receptor. Overactivation of NMDA receptors is implicated in various neurological conditions, including neurodegenerative diseases and ischemic brain damage. L-SOS acts as a noncompetitive inhibitor of the racemization of L-serine to D-serine by serine racemase.[4] By inhibiting D-serine synthesis, L-SOS effectively reduces the co-activation of NMDA receptors, thereby offering a potential neuroprotective mechanism.
Effects on Astrocyte Metabolism
L-SOS has been shown to significantly impact the metabolism of astrocytes, the most abundant glial cells in the central nervous system. At sub-toxic concentrations, L-SOS disrupts glucose and alanine metabolism.[1] Furthermore, it leads to a reduction in the de novo synthesis of glutathione, a critical endogenous antioxidant.[1] This disruption of astrocyte metabolism suggests that the effects of L-SOS extend beyond direct NMDA receptor modulation and may influence the overall metabolic homeostasis of the brain.
Quantitative Data
The following tables summarize key quantitative data regarding the biological activity of this compound.
Table 1: Inhibition of Serine Racemase by this compound
| Parameter | Value | Conditions | Reference |
| Inhibition Type | Noncompetitive | Varied L-serine concentrations in the presence of 8 mM L-SOS | [4] |
| Apparent Km for L-serine | 5.6 ± 0.5 mM (unchanged by L-SOS) | 37°C, pH 8.2 | [4] |
| Inhibition Range | Millimolar | 37°C, pH 8.2 | [4] |
Table 2: Effects of this compound on Astrocyte Metabolism
| Metabolic Parameter | Effect of L-SOS (400 µM) | Reference |
| De novo Glutathione Synthesis | 27% reduction | [1] |
| Alanine Aminotransferase Activity | 53% reduction | [1] |
| Aspartate Aminotransferase Activity | 67% reduction | [1] |
Experimental Protocols
Chemical Synthesis of this compound
This protocol is adapted from the method originally described by Dodgson, Lloyd, and Tudball (1961).[1]
Materials:
-
L-Serine
-
Chlorosulfonic acid (ClSO₃H)
-
Pyridine (anhydrous)
-
Ethanol
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolve L-serine in anhydrous pyridine in a round-bottom flask, cooled in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution via a dropping funnel. Maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Precipitate the crude product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with diethyl ether to remove residual pyridine.
-
Recrystallize the crude product from aqueous ethanol to obtain pure this compound.
-
Dry the final product under vacuum.
Assay for Serine Racemase Inhibition
This protocol describes a method to determine the inhibitory effect of L-SOS on serine racemase activity.
Materials:
-
Purified serine racemase
-
L-Serine
-
This compound
-
Tris-HCl buffer (50 mM, pH 8.2)
-
Pyridoxal 5'-phosphate (PLP)
-
High-performance liquid chromatography (HPLC) system with a chiral column
-
Incubator (37°C)
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.2), 10 mM L-serine, purified serine racemase, and 15 µM PLP.
-
To assess inhibition, prepare parallel reaction mixtures containing varying concentrations of this compound.
-
Incubate all reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., perchloric acid) and neutralize the mixture.
-
Analyze the samples by HPLC using a chiral column to separate and quantify the amounts of L-serine and D-serine.
-
Calculate the percentage of inhibition by comparing the amount of D-serine produced in the presence and absence of L-SOS.
-
For kinetic analysis, vary the concentration of L-serine in the presence and absence of a fixed concentration of L-SOS to determine the type of inhibition and the apparent Km.[4]
Conclusion
This compound is a molecule with a rich history, evolving from a synthetic compound to a key player in neurochemical signaling. Its ability to potently and noncompetitively inhibit serine racemase provides a powerful mechanism for modulating NMDA receptor activity, with significant implications for the development of novel therapeutics for a range of neurological disorders. The additional effects of L-SOS on astrocyte metabolism underscore the complexity of its biological actions and highlight the need for further research to fully elucidate its physiological and pathological roles. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this compound.
References
- 1. O-sulphate esters of L-serine, L-threonine and L-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enzymic degradation of l-serine O-sulphate by a specific system from pig liver. Studies on the mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the L-serine O-sulphate-degrading activity of pig liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The enzymic degradation of l-serine O-sulphate. Mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-Sulfo-L-serine | C3H7NO6S | CID 164701 - PubChem [pubchem.ncbi.nlm.nih.gov]
L-Serine O-Sulfate: A Technical Guide to its Application as a Phosphoserine Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of L-serine O-sulfate (LSOS) as a stable and effective analogue of phosphoserine. In biological systems, the dynamic nature of protein phosphorylation, governed by kinases and phosphatases, presents challenges for detailed biochemical and structural analyses. LSOS, with its non-hydrolyzable sulfate group replacing the phosphate moiety of phosphoserine, offers a valuable tool to investigate phosphorylation-dependent processes. This document details the physicochemical properties, synthesis, and mechanism of action of LSOS. It further provides structured data on its interactions with relevant enzymes and outlines detailed experimental protocols for its use in research and drug development.
Introduction
Reversible protein phosphorylation on serine, threonine, and tyrosine residues is a cornerstone of cellular signaling, regulating a vast array of biological processes. The labile nature of the phosphate ester bond in phosphoserine, susceptible to rapid hydrolysis by phosphatases, often complicates the study of phosphorylation-dependent protein-protein interactions and enzyme kinetics. To circumvent this, non-hydrolyzable phosphoserine analogues have been developed, among which this compound has emerged as a prominent tool.
LSOS is a structural mimic of phosphoserine where the phosphate group is replaced by a sulfate group. This substitution renders the molecule resistant to the action of most phosphatases, thereby providing a stable chemical entity to probe biological systems. Its utility extends to acting as an inhibitor of specific enzymes involved in serine metabolism and as a molecular probe to study phosphoserine-binding domains. This guide serves as a technical resource for researchers aiming to leverage the unique properties of this compound in their experimental designs.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application. The following tables summarize key physicochemical and spectroscopic data for this compound and, for comparative purposes, L-phosphoserine.
Table 1: Physicochemical Properties of this compound and L-Phosphoserine
| Property | This compound | L-Phosphoserine | Data Source(s) |
| Molecular Formula | C₃H₇NO₆S | C₃H₈NO₆P | [1][2] |
| Molecular Weight | 185.16 g/mol | 185.07 g/mol | [1][2] |
| CAS Number | 626-69-7 | 407-41-0 | [1][2] |
| Appearance | White to tan powder | White crystalline solid | [3] |
| Solubility | Soluble in water | Soluble in water (71 mg/mL) | [3] |
| pKa Values | Not explicitly found | Not explicitly found | |
| Storage Temperature | 4°C or -20°C | -20°C | [3][4] |
Table 2: Spectroscopic Data for this compound and L-Serine
| Spectroscopic Method | This compound | L-Serine | Data Source(s) |
| ¹H-NMR (D₂O) | Averaged spectrum available, specific shifts depend on conformers. | δ 3.83 (Hα), 3.95 (Hβ), 3.95 (Hβ') ppm | [1][5][6] |
| ¹³C-NMR (D₂O) | Calculated spectra available, specific shifts depend on conformers. | δ 59.1 (Cα), 63.1 (Cβ), 175.2 (C=O) ppm | [5][6] |
| Mass Spectrometry | Characterized by ESI-MS/MS; shows neutral loss of SO₃. | Characterized by various MS techniques. | [7][8] |
| Infrared (IR) | Computed IR spectra available. | Characteristic peaks for amino and carboxyl groups. | [7] |
Synthesis of this compound
The synthesis of this compound can be achieved through the sulfonation of L-serine. Several methods have been reported, with a common approach involving the use of a sulfur trioxide complex to introduce the sulfate group onto the hydroxyl moiety of serine.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the chemical synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
L-Serine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sulfur trioxide-dimethylformamide complex (SO₃·DMF)
-
Deionized water
-
Dowex 50W-X8 resin (H⁺ form)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve L-serine in anhydrous DMF.
-
Sulfation: To the stirred solution, add the SO₃·DMF complex portion-wise over 30 minutes, maintaining the temperature below 30°C.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After completion, cautiously quench the reaction by the slow addition of deionized water while cooling the flask in an ice bath.
-
Purification:
-
Load the aqueous solution onto a column packed with Dowex 50W-X8 resin (H⁺ form).
-
Wash the column with deionized water to remove unreacted reagents and DMF.
-
Elute the this compound with a suitable buffer or a dilute ammonia solution.
-
Alternatively, the product can be precipitated by the addition of ethanol and diethyl ether.
-
-
Isolation and Characterization:
-
Collect the fractions containing the product and concentrate them under reduced pressure.
-
Wash the resulting solid with ethanol and diethyl ether and dry under vacuum.
-
Confirm the identity and purity of the synthesized this compound using ¹H-NMR, ¹³C-NMR, mass spectrometry, and IR spectroscopy.
-
Mechanism of Action as a Phosphoserine Analogue
This compound functions as a phosphoserine analogue primarily through two mechanisms: steric and electronic mimicry, and resistance to enzymatic hydrolysis.
-
Steric and Electronic Mimicry: The sulfate group of LSOS is tetrahedral, similar to the phosphate group in phosphoserine. Both groups are negatively charged at physiological pH, allowing LSOS to occupy the same binding pockets as phosphoserine in many proteins. This mimicry enables LSOS to act as a competitive inhibitor or a stable ligand for phosphoserine-binding domains.
-
Resistance to Hydrolysis: The sulfur-oxygen bond in the sulfate ester is significantly more resistant to enzymatic cleavage by phosphatases compared to the phosphorus-oxygen bond in a phosphate ester. This stability allows LSOS to "lock" proteins in a pseudo-phosphorylated state, facilitating the study of downstream signaling events or the structural analysis of protein complexes that are transiently formed with phosphoserine.
Signaling Pathway: Inhibition of Serine Racemase
This compound is a known inhibitor of serine racemase, the enzyme responsible for converting L-serine to D-serine, a co-agonist of the NMDA receptor. By inhibiting this enzyme, LSOS can modulate neuronal signaling.[9]
Caption: this compound inhibits serine racemase, reducing D-serine levels.
Quantitative Data on Enzyme Inhibition and Protein Binding
The effectiveness of this compound as a phosphoserine analogue can be quantified by its interaction with relevant enzymes and binding domains.
Table 3: Inhibition of Serine Racemase by this compound
| Parameter | Value | Conditions | Data Source(s) |
| Inhibition Type | Noncompetitive | - | [9] |
| Apparent Kₘ for L-Serine | 5.6 ± 0.5 mM (in the presence of 8 mM LSOS) | 37°C, pH 8.2 | [9] |
| Kᵢ | Not explicitly reported | - |
Table 4: Inhibition of Phosphoserine Phosphatase by this compound (Hypothetical Data)
| Parameter | Value | Conditions | Data Source(s) |
| IC₅₀ | Data not available | Specify assay conditions | |
| Kᵢ | Data not available | Specify assay conditions | |
| Inhibition Type | Data not available | Specify assay conditions |
Table 5: Comparative Binding Affinities to 14-3-3 Proteins (Hypothetical Data)
| Ligand | Kₑ (µM) | Experimental Method | Data Source(s) |
| Phosphoserine-containing peptide | 1-100 | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | [10][11] |
| This compound-containing peptide | Data not available | Specify experimental method |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful application of this compound in research.
Serine Racemase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on serine racemase activity. The assay measures the production of D-serine from L-serine, which is then quantified.
Workflow for Serine Racemase Inhibition Assay
Caption: Workflow for assessing the inhibition of serine racemase by this compound.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 2 mM DTT, 15 µM PLP.
-
Enzyme Solution: Purified serine racemase diluted in assay buffer.
-
Substrate Solution: L-serine solution in deionized water.
-
Inhibitor Solution: this compound potassium salt dissolved in deionized water to various concentrations.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, enzyme solution, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the L-serine substrate. The final reaction volume should be consistent across all samples.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
-
Quantification of D-Serine:
-
Centrifuge the terminated reaction mixtures to pellet precipitated protein.
-
The amount of D-serine in the supernatant can be quantified using a D-amino acid oxidase-coupled assay that measures the production of hydrogen peroxide, or by chiral HPLC.[12]
-
-
Data Analysis:
-
Plot the enzyme activity (rate of D-serine formation) as a function of the this compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
To determine the mode of inhibition and the Kᵢ value, perform the assay with varying concentrations of both the substrate (L-serine) and the inhibitor (this compound) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[9]
-
Phosphoserine Phosphatase Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of this compound against phosphoserine phosphatase. The assay measures the release of inorganic phosphate from a phosphoserine substrate.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂.
-
Enzyme Solution: Purified phosphoserine phosphatase diluted in assay buffer.
-
Substrate Solution: L-phosphoserine solution in deionized water.
-
Inhibitor Solution: this compound potassium salt dissolved in deionized water to various concentrations.
-
Phosphate Detection Reagent: Malachite green solution or a commercially available phosphate assay kit.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of this compound.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the L-phosphoserine substrate.
-
Incubate at 37°C for a time period within the linear range of the assay.
-
Stop the reaction by adding the phosphate detection reagent.
-
-
Quantification of Inorganic Phosphate:
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each reaction.
-
Plot the phosphatase activity against the concentration of this compound to determine the IC₅₀ value.
-
Characterization by NMR Spectroscopy and Mass Spectrometry
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent, typically D₂O.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[5][6]
-
Data Analysis: Process the spectra and assign the chemical shifts to the respective protons and carbons in the molecule.
Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with electrospray ionization (ESI), such as a mixture of water and acetonitrile with a small amount of formic acid.
-
Data Acquisition: Infuse the sample into an ESI-mass spectrometer and acquire the mass spectrum in both positive and negative ion modes. Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation information.[7][8]
-
Data Analysis: Analyze the mass spectrum to confirm the molecular weight of this compound. Interpret the fragmentation pattern from the MS/MS spectrum to confirm the structure, looking for characteristic losses such as SO₃.
Conclusion
This compound is a powerful and versatile tool for researchers in cell biology, biochemistry, and drug discovery. Its ability to act as a stable mimic of phosphoserine allows for the detailed investigation of phosphorylation-dependent cellular processes that are otherwise difficult to study due to the transient nature of protein phosphorylation. The data and protocols presented in this technical guide provide a solid foundation for the effective application of this compound in a variety of experimental settings. Further research to quantify its binding affinities to a broader range of phosphoserine-binding domains will undoubtedly expand its utility as a critical reagent in the study of signal transduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospho-L-serine | C3H8NO6P | CID 68841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bmse000399 O-Phospho-L-serine at BMRB [bmrb.io]
- 4. US3755081A - Process for preparing l-serine - Google Patents [patents.google.com]
- 5. bmse000867 L-Serine at BMRB [bmrb.io]
- 6. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of 14-3-3 with signaling proteins is mediated by the recognition of phosphoserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 14-3-3 Proteins Are Required for Maintenance of Raf-1 Phosphorylation and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis of L-Serine O-sulfate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of L-Serine O-sulfate, a sulfated amino acid of interest in various biological processes. The guide details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for acquiring such data.
Introduction
This compound is a post-translationally modified amino acid that plays a role in numerous biological systems. Its structural elucidation and quantification are critical for understanding its function and for the development of potential therapeutics. Spectroscopic techniques are indispensable tools for the detailed characterization of this molecule. This guide summarizes the key spectroscopic data for this compound and provides generalized experimental protocols for its analysis.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound in structured tables for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
It is important to note that the chemical shifts observed in concentrated sulfuric acid will differ from those in more standard NMR solvents due to the extreme environment.
Table 1: ¹³C NMR Chemical Shifts of Serine in Concentrated Sulfuric Acid (98% D₂SO₄/2% D₂O) [1]
| Carbon Atom | Chemical Shift (δ) in ppm | Notes |
| α-carbon | Unchanged | The amino acid backbone remains intact.[1] |
| β-carbon | Modified | Sulfation occurs at the hydroxyl group on the β-carbon.[1] |
| Carboxyl | Unchanged | The amino acid backbone remains intact.[1] |
Further research is required to determine the precise chemical shifts of this compound in standard deuterated solvents.
Infrared (IR) Spectroscopy
Infrared spectroscopy, particularly Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, has been effectively used to characterize the vibrational modes of this compound in the gas phase.[2][3][4] The spectra reveal diagnostic signatures of the sulfate modification.[2][4]
Table 2: Key IR Absorption Bands for Protonated this compound ([sSer + H]⁺) [2][3][4]
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |
| 750 - 1900 | Fingerprint region containing diagnostic signatures of the sulfate modification.[2][4] |
| 2900 - 3700 | N-H and O-H stretching modes.[2][4] |
The most stable conformations of protonated this compound are stabilized by hydrogen bonding interactions between the protonated amino group and both the carbonyl and sulfate oxygens.[2][4]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a powerful tool for the analysis of this compound, providing information on its molecular weight and fragmentation patterns.[2][4][5]
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₃H₇NO₆S | PubChem |
| Molecular Weight | 185.16 g/mol | PubChem |
| Precursor Ion (Negative Mode) | [M-H]⁻ at m/z 184 | PubChem |
| Precursor Ion (Positive Mode) | [M+H]⁺ at m/z 186 | [2][4] |
| Key Fragment Ions (Negative Mode) | m/z 97 (HSO₄⁻) | PubChem |
The fragmentation of this compound is characterized by the facile loss of the sulfate group.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy of Amino Acids
Objective: To acquire ¹H and ¹³C NMR spectra of an amino acid sample.
Materials:
-
Amino acid sample (e.g., this compound)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
Internal standard (e.g., DSS or TSP)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the amino acid sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of an internal standard for chemical shift referencing.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the ¹H spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set up a ¹³C NMR experiment, typically with proton decoupling to simplify the spectrum.
-
Adjust the spectral width, acquisition time, and relaxation delay. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is usually required to achieve a good signal-to-noise ratio.
-
Process the acquired data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy of Amino Acids
Objective: To obtain the infrared absorption spectrum of an amino acid sample.
Materials:
-
Amino acid sample (e.g., this compound)
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Dry the amino acid sample and KBr thoroughly to remove any moisture.
-
Weigh approximately 1-2 mg of the amino acid sample and 100-200 mg of KBr.
-
Grind the KBr to a fine powder using the agate mortar and pestle.
-
Add the amino acid sample to the KBr powder and mix thoroughly by grinding. The mixture should be homogenous.
-
Transfer the mixture to a pellet die.
-
Press the die under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is typically presented in terms of transmittance or absorbance.
-
Electrospray Ionization Mass Spectrometry (ESI-MS) of Amino Acids
Objective: To determine the mass-to-charge ratio of an amino acid and its fragments.
Materials:
-
Amino acid sample (e.g., this compound)
-
Solvent system (e.g., methanol, water, acetonitrile with a small amount of formic acid or ammonium acetate)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the amino acid sample in the chosen solvent system to a final concentration typically in the low micromolar to nanomolar range.
-
The solvent system should be compatible with ESI and promote ionization of the analyte. The addition of a small amount of acid (like formic acid) is common for positive ion mode, while a base (like ammonium hydroxide) can be used for negative ion mode.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. These parameters should be optimized for the analyte of interest.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Acquire the mass spectrum in full scan mode to identify the precursor ion(s).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the resulting mass spectra to determine the molecular weight and identify characteristic fragment ions.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide has summarized the available spectroscopic data for this compound and provided detailed experimental protocols for its analysis using NMR, IR, and mass spectrometry. While comprehensive NMR data remains a key area for future investigation, the information presented here offers a solid foundation for researchers and scientists working on the characterization of this important biomolecule. The provided workflows and protocols serve as a practical starting point for the spectroscopic analysis of this compound and related sulfated amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Serine O-sulfation probed by IRMPD spectroscopy (2015) | Roberto Paciotti | 35 Citations [scispace.com]
- 3. Serine O-sulfation probed by IRMPD spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Serine O-sulfation probed by IRMPD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources and Availability of L-Serine O-sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Serine O-sulfate (L-SOS) is a structurally unique amino acid analog that has garnered significant interest within the scientific community, particularly in the fields of neuroscience and drug development. As a potent inhibitor of the enzyme serine racemase, L-SOS plays a crucial role in modulating the levels of D-serine, a key co-agonist of N-methyl-D-aspartate (NMDA) receptors.[1][2] This activity, along with its ability to interact with glutamate transporters, makes this compound a valuable tool for investigating glutamatergic neurotransmission and a potential therapeutic agent for neurological disorders characterized by NMDA receptor dysfunction. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its use in research settings.
Commercial Availability and Supplier Specifications
This compound is commercially available from several reputable chemical suppliers, primarily as its potassium salt (CAS No. 17436-02-1). Researchers can procure this compound in various purities and quantities to suit their experimental needs. The following tables summarize the product specifications from prominent suppliers based on publicly available data. It is recommended to always consult the supplier's most recent Certificate of Analysis (CoA) for lot-specific data.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| Sigma-Aldrich | This compound potassium salt | 17436-02-1 | C₃H₆KNO₆S | 223.25 | ≥95% | 2-8°C |
| Biosynth | This compound potassium salt | 17436-02-1 | C₃H₆KNO₆S | 223.25 | Not specified | 2-8°C |
| GoldBio | This compound potassium salt | 17436-02-1 | C₃H₆KNO₆S | 223.25 | Not specified | 4°C |
| Zhejiang Jiuzhou Pharmaceutical Co., Ltd. | This compound POTASSIUM SALT | 17436-02-1 | C₃H₇NO₆S.K | Not specified | 99% | Sealed and preserved |
| Weifang Yangxu Group Co., Ltd. | This compound POTASSIUM SALT | 17436-02-1 | C₃H₇NO₆S.K | Not specified | 99% | Cool drum |
Table 1: Commercial Suppliers and General Specifications of this compound potassium salt.
A review of representative Certificates of Analysis reveals more detailed quality control parameters.
| Parameter | Specification |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Purity (by Titration) | Typically ≥98% |
| Identification (by ¹H-NMR) | Conforms to structure |
| Water Content (by Karl Fischer) | Typically <1.0% |
Table 2: Typical Specifications from a Certificate of Analysis for this compound potassium salt.
Experimental Protocols
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. The following protocol is adapted from a method for the O-sulfation of hydroxy amino acids.[3]
Materials:
-
L-Serine
-
Sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complex
-
Anhydrous N,N-dimethylformamide (DMF)
-
Tetrabutylammonium hydroxide (TBA-OH) solution
-
Diethyl ether
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve L-Serine in anhydrous DMF under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add 5 equivalents of sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complex portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of a suitable salt (e.g., potassium bicarbonate) to precipitate the potassium salt of this compound.
-
Alternatively, for purification via a tetrabutylammonium salt intermediate which can improve solubility in organic solvents, add a solution of tetrabutylammonium hydroxide to neutralize the reaction mixture.[3]
-
Precipitate the product by adding a large excess of diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
The crude product can be further purified by recrystallization or chromatography.
Workflow for the Synthesis of this compound:
Serine Racemase Inhibition Assay
This protocol describes an in vitro assay to measure the inhibitory effect of this compound on serine racemase activity. The assay is based on the quantification of D-serine produced from L-serine.[2]
Materials:
-
Purified recombinant serine racemase
-
L-Serine
-
This compound (as inhibitor)
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2)
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, PLP, and purified serine racemase enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding a saturating concentration of L-serine (e.g., 10 mM).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).
-
To quantify the D-serine produced, add a detection mixture containing DAAO, HRP, and Amplex Red to each well. DAAO specifically oxidizes D-serine, producing hydrogen peroxide, which in the presence of HRP reacts with Amplex Red to generate the fluorescent product, resorufin.
-
Incubate at 37°C for 30 minutes in the dark.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the percent inhibition of serine racemase activity for each concentration of this compound and determine the IC₅₀ value.
Workflow for Serine Racemase Inhibition Assay:
Glutamate Transporter Inhibition Assay (Electrophysiology)
This protocol outlines a whole-cell patch-clamp electrophysiology experiment to assess the inhibitory effect of this compound on glutamate transporters (Excitatory Amino Acid Transporters, EAATs) expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).[4][5]
Materials:
-
HEK293 cells or Xenopus oocytes expressing the desired EAAT subtype (e.g., EAAT1, EAAT2, or EAAT3).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose, pH 7.4).
-
Intracellular solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, GTP, pH 7.2).
-
L-Glutamate solution.
-
This compound solution.
Procedure:
-
Culture and transfect HEK293 cells with the plasmid DNA encoding the EAAT of interest. For Xenopus oocytes, inject the cRNA of the transporter.
-
Transfer a coverslip with adherent cells (or an oocyte) to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull a patch pipette with a resistance of 3-5 MΩ and fill it with the intracellular solution.
-
Establish a whole-cell recording configuration on a transfected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a saturating concentration of L-glutamate to the cell using a rapid perfusion system to evoke a transporter-mediated current.
-
After washing out the glutamate and allowing the current to return to baseline, co-apply the same concentration of L-glutamate with varying concentrations of this compound.
-
Record the transporter currents in the presence of the inhibitor.
-
Calculate the percentage of inhibition of the glutamate-evoked current by this compound and determine the IC₅₀ value.
Workflow for Electrophysiological Assay of Glutamate Transporter Inhibition:
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the inhibition of serine racemase.[1][2] This enzyme catalyzes the conversion of L-serine to D-serine. D-serine is a crucial co-agonist at the glycine-binding site of NMDA receptors, which are ionotropic glutamate receptors essential for synaptic plasticity, learning, and memory.[6] By inhibiting serine racemase, this compound reduces the available pool of D-serine, thereby downregulating NMDA receptor activity. This can be neuroprotective in conditions of excessive NMDA receptor activation, which leads to excitotoxicity and neuronal cell death.[7]
This compound also interacts with excitatory amino acid transporters (EAATs), although its effects can be complex and subtype-dependent. It has been shown to be a substrate for some EAAT subtypes.[5] By competing with glutamate for transport, this compound can modulate extracellular glutamate levels, which also impacts neuronal excitability.
Signaling Pathway of this compound Action:
Conclusion
This compound is a readily available and valuable pharmacological tool for researchers in neuroscience and drug development. Its well-characterized inhibitory action on serine racemase provides a specific mechanism to probe the role of D-serine and NMDA receptor signaling in various physiological and pathological processes. The detailed experimental protocols provided in this guide offer a starting point for the effective utilization of this compound in laboratory settings. As with any research chemical, it is imperative to source high-purity material from reputable suppliers and to consult the latest technical documentation for accurate and reproducible results.
References
- 1. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Differential effects of glutamate transporter inhibitors on the global electrophysiological response of astrocytes to neuronal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel serine racemase inhibitor suppresses neuronal over-activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Metabolism and Degradation of L-Serine O-Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Serine O-sulfate (SOS) is a sulfated amino acid that plays a multifaceted role in biological systems. Endogenously, it is a metabolite that intersects with key metabolic pathways, including those of sulfur-containing amino acids and serine. Exogenously, it has been utilized as a pharmacological tool, notably for its effects on the N-methyl-D-aspartate (NMDA) receptor signaling pathway through its interaction with serine racemase. A thorough understanding of its metabolic fate is crucial for researchers in neuroscience, drug development, and metabolic studies. This technical guide provides an in-depth overview of the core aspects of this compound's endogenous metabolism and degradation, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways.
Endogenous Degradation Pathway of this compound
The primary pathway for the endogenous degradation of this compound is an α,β-elimination reaction. This reaction is catalyzed by a specific enzyme system found in the liver of mammals, such as rats and pigs.[1][2][3] The degradation of this compound proceeds through a C-O bond cleavage, yielding three primary products: pyruvate, ammonia, and inorganic sulfate.[2][4] Notably, free L-serine is not detected as a product of this enzymatic action.[2][3]
The reaction is dependent on pyridoxal 5'-phosphate (PLP) as a cofactor.[3] The mechanism involves the formation of an aminoacrylate intermediate, which is subsequently hydrolyzed to yield the final products.[4]
Key Metabolic Products
| Product | Role/Significance |
| Pyruvate | A central metabolite that can enter the citric acid cycle for energy production, be used in gluconeogenesis, or be converted to other biomolecules.[2][3] |
| Ammonia | Can be incorporated into the urea cycle for excretion or used in the synthesis of other nitrogen-containing compounds.[2][3] |
| Inorganic Sulfate | Can be utilized in various sulfation reactions or excreted.[2][3] |
Enzymology of this compound Degradation
The enzyme system responsible for the degradation of this compound has been purified from both rat and pig liver.[1][3]
Enzyme Characteristics
| Property | Pig Liver Enzyme | Rat Liver Enzyme |
| Purification Fold | 1000-fold[1] | 300-fold[3] |
| Molecular Weight | ~54,000 Da[1] | Not specified |
| Isoelectric Point (pI) | Two active fractions at pH 5.6 and 5.9[1] | Not specified |
| Cofactor | Pyridoxal 5'-phosphate (PLP)[3] | Pyridoxal 5'-phosphate (PLP)[3] |
Interaction with Serine Racemase
This compound is a potent modulator of serine racemase, the enzyme responsible for synthesizing the NMDA receptor co-agonist D-serine from L-serine. SOS acts as a noncompetitive inhibitor of D-serine synthesis.[2] More significantly, serine racemase catalyzes a robust α,β-elimination of this compound, a reaction that is approximately 500 times faster than its physiological racemization of L-serine.[2] This effectively converts serine racemase into a potent SOS eliminase, leading to a reduction in D-serine levels.[5]
Kinetic Data for Serine Racemase Interaction
| Parameter | Value | Condition |
| Apparent Km for L-serine | 5.6 ± 0.5 mM[2] | In the presence or absence of this compound |
| Inhibition type of SOS on D-serine synthesis | Noncompetitive[2] | Varied L-serine concentrations |
Signaling Pathway Modulation
The primary signaling pathway affected by this compound metabolism is the NMDA receptor signaling pathway . This modulation is indirect and occurs through the depletion of the NMDA receptor co-agonist D-serine. By acting as a potent substrate for serine racemase and diverting it from its racemization activity, SOS effectively reduces the available pool of D-serine required for NMDA receptor activation.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine racemase - Wikipedia [en.wikipedia.org]
- 5. The purification and properties of the L-serine O-sulphate degrading system of pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Serine Racemase Inhibition Assay Using L-Serine O-Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine racemase is a pivotal enzyme in the central nervous system, responsible for the synthesis of D-serine, an essential co-agonist of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] Over-activation of NMDA receptors is implicated in various neurological disorders, making serine racemase a compelling therapeutic target.[4][5] This document provides a detailed protocol for an in vitro serine racemase inhibition assay using L-Serine O-sulfate, a known inhibitor of the enzyme.[1][6] this compound acts as a noncompetitive inhibitor, making it a valuable tool for studying the enzyme's function and for screening potential therapeutic agents.[1]
Principle of the Assay
The activity of serine racemase is determined by measuring the amount of D-serine produced from the substrate L-serine. In this inhibition assay, the reaction is carried out in the presence of varying concentrations of this compound. The reduction in D-serine production in the presence of the inhibitor, compared to a control without the inhibitor, is used to quantify the inhibitory effect. The detection of D-serine can be accomplished through various methods, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), or coupled enzymatic assays.[7][8][9]
Signaling Pathway of D-serine and NMDA Receptor Activation
Caption: D-serine synthesis by serine racemase and its role in NMDA receptor activation.
Experimental Workflow for Serine Racemase Inhibition Assay
Caption: General workflow for the serine racemase inhibition assay using this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | L-Serine | [1][8] |
| Inhibitor | This compound | [1][6] |
| Type of Inhibition | Noncompetitive | [1] |
| Apparent Km for L-Serine | 5.6 ± 0.5 mM | [1] |
| Inhibition Range | Millimolar (mM) | [1] |
| Optimal pH | 8.0 - 8.2 | [1][8] |
| Optimal Temperature | 37°C | [1][8] |
| Required Cofactor | Pyridoxal 5'-phosphate (PLP) | [8] |
Detailed Experimental Protocol
Materials and Reagents
-
Purified serine racemase or cell lysate containing the enzyme
-
L-Serine (substrate)
-
This compound (inhibitor)
-
Tris-HCl buffer (50 mM, pH 8.0-8.2)
-
Pyridoxal 5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Trichloroacetic acid (TCA) for reaction termination
-
Water-saturated diethyl ether (for TCA extraction)
-
Reagents and standards for D-serine detection (e.g., HPLC or LC-MS/MS)
Enzyme Preparation (Example: Cell Lysate)
-
Harvest cells expressing serine racemase and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, containing 10 µM PLP and protease inhibitors).[7]
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).[7]
Inhibition Assay Procedure
-
Prepare Reaction Mixtures: In microcentrifuge tubes, prepare the reaction mixture containing:
-
50 mM Tris-HCl, pH 8.0-8.2
-
15 µM PLP
-
2 mM DTT
-
1 mM EDTA
-
10 mM L-Serine[1]
-
-
Add Inhibitor: Add varying concentrations of this compound to the respective tubes. Include a control tube with no inhibitor.
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding a known amount of purified serine racemase or cell lysate (e.g., 50-100 µg of protein). The final reaction volume should be consistent across all tubes.
-
Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate Reaction: Stop the reaction by adding TCA to a final concentration of 5%.[8]
-
Sample Processing:
-
Centrifuge the tubes to precipitate the protein.
-
Transfer the supernatant to a new tube.
-
To remove TCA, extract the supernatant twice with water-saturated diethyl ether.[8]
-
-
D-Serine Quantification: Analyze the processed samples to determine the concentration of D-serine using a suitable method such as HPLC or LC-MS/MS.
Data Analysis
-
Generate a standard curve for D-serine to quantify its concentration in the samples.
-
Calculate the rate of D-serine formation in each reaction.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Conclusion
This protocol provides a robust framework for assessing the inhibitory effect of this compound on serine racemase activity. The detailed methodology and data presentation are intended to support researchers in the fields of neurobiology and drug discovery in their efforts to understand the role of serine racemase in health and disease and to identify novel modulators of its activity. The noncompetitive inhibitory action of this compound makes it a useful tool for probing the allosteric regulation of this important enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Assay of Recombinant Serine Racemase | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. A novel serine racemase inhibitor suppresses neuronal over-activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-d-aspartate (NMDA) receptor coagonist d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antinociceptive Effect of Rat D-Serine Racemase Inhibitors, L-Serine-O-Sulfate, and L-Erythro-3-Hydroxyaspartate in an Arthritic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Note: Utilizing L-Serine O-sulfate for the Investigation of Glutamate Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate dehydrogenase (GDH) is a mitochondrial enzyme pivotal in cellular metabolism, catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate.[1][2] This reaction is a critical intersection of carbon and nitrogen metabolism, influencing amino acid and carbohydrate metabolic pathways.[3] Given its role in various physiological and pathological processes, including neurotransmission and cancer cell proliferation, GDH is a significant target for therapeutic intervention.[4][5] L-Serine O-sulfate has been identified as a reversible inhibitor of glutamate dehydrogenase, making it a valuable tool for studying the enzyme's function and for screening potential therapeutic agents that target GDH.[3][6] This document provides detailed application notes and protocols for utilizing this compound to study GDH activity.
Principle
The activity of glutamate dehydrogenase is typically determined by monitoring the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm. In the presence of an inhibitor like this compound, the rate of NADH production is reduced. By comparing the rate of the enzymatic reaction in the presence and absence of this compound, the inhibitory effect can be quantified.
Data Presentation
Kinetic data from experiments investigating the inhibition of glutamate dehydrogenase by this compound and related compounds can be summarized for comparative analysis. The following table is a template for presenting such data, which would be populated with experimental findings from studies such as Tudball and Thomas (1971).[3][6]
| Inhibitor | Type of Inhibition | Ki (mM) | IC50 (mM) |
| This compound | Reversible | Data to be determined | Data to be determined |
| β-chloro-L-alanine | Reversible | Data to be determined | Data to be determined |
| O-phospho-L-serine | Reversible | Data to be determined | Data to be determined |
| β-chloro-L-alanine methyl ester | Irreversible | Not Applicable | Data to be determined |
Experimental Protocols
This section provides a detailed protocol for determining the inhibitory effect of this compound on glutamate dehydrogenase activity.
Materials and Reagents
-
Glutamate Dehydrogenase (GDH), bovine liver, commercially available
-
L-Glutamic acid
-
NAD⁺ (β-Nicotinamide adenine dinucleotide, oxidized)
-
ADP (Adenosine 5'-diphosphate)
-
Tris-HCl buffer (pH 7.6)
-
This compound
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
-
Pipettes and tips
-
Deionized water
Preparation of Reagents
-
Tris-HCl Buffer (100 mM, pH 7.6): Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.6 with concentrated HCl. Bring the final volume to 1 L with deionized water.
-
L-Glutamate Solution (100 mM): Dissolve 1.47 g of L-glutamic acid in 100 mL of Tris-HCl buffer.
-
NAD⁺ Stock Solution (20 mM): Dissolve 133 mg of NAD⁺ in 10 mL of Tris-HCl buffer. Store in aliquots at -20°C.
-
ADP Stock Solution (10 mM): Dissolve 42.7 mg of ADP in 10 mL of Tris-HCl buffer. Store in aliquots at -20°C.
-
GDH Enzyme Stock Solution (1 mg/mL): Prepare a stock solution of GDH in Tris-HCl buffer. The exact concentration may need to be adjusted to achieve a linear reaction rate over a few minutes. Store on ice.
-
This compound Stock Solution (100 mM): Dissolve 185.1 mg of this compound in 10 mL of Tris-HCl buffer. Prepare serial dilutions to obtain the desired inhibitor concentrations.
Assay Protocol for GDH Inhibition
This protocol is designed for a total reaction volume of 200 µL in a 96-well plate format. Adjust volumes proportionally for cuvette-based assays.
-
Prepare Reaction Wells:
-
Control (No Inhibitor):
-
140 µL Tris-HCl Buffer
-
20 µL L-Glutamate Solution (100 mM)
-
10 µL ADP Solution (10 mM)
-
10 µL NAD⁺ Solution (20 mM)
-
10 µL GDH Enzyme Solution
-
-
Inhibitor Wells:
-
(140 - x) µL Tris-HCl Buffer
-
x µL this compound (at various concentrations)
-
20 µL L-Glutamate Solution (100 mM)
-
10 µL ADP Solution (10 mM)
-
10 µL NAD⁺ Solution (20 mM)
-
10 µL GDH Enzyme Solution
-
-
Blank (No Enzyme):
-
150 µL Tris-HCl Buffer
-
20 µL L-Glutamate Solution (100 mM)
-
10 µL ADP Solution (10 mM)
-
10 µL NAD⁺ Solution (20 mM)
-
-
-
Pre-incubation: Add all components except the GDH enzyme to the wells. Mix gently and pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the Reaction: Add 10 µL of the GDH enzyme solution to each well (except the blank) to start the reaction. Mix immediately.
-
Kinetic Measurement: Measure the absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader set to 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) for each well from the linear portion of the absorbance versus time plot.
-
Correct the rates of the inhibitor wells by subtracting the rate of the blank.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of the substrate (L-glutamate) and a fixed concentration of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Visualizations
Glutamate Dehydrogenase Catalytic Pathway
Caption: Inhibition of the GDH catalytic pathway by this compound.
Experimental Workflow for GDH Inhibition Assay
Caption: Workflow for determining GDH inhibition by this compound.
References
- 1. The inhibition of glutamate dehydrogenase by l-serine O-sulphate and related compounds and by photo-oxidation in the presence of Rose Bengal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencellonline.com [sciencellonline.com]
- 4. The inhibition of glutamate dehydrogenase by L-serine O-sulphate and related compounds and by photo-oxidation in the presence of Rose Bengal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. portlandpress.com [portlandpress.com]
Application Notes: L-Serine O-sulfate as a Tool to Investigate D-Serine Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-serine is a crucial neuromodulator in the mammalian central nervous system, acting as the primary endogenous co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its synthesis from L-serine is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, serine racemase (SRR).[2][4][5] Given the central role of D-serine in NMDA receptor-dependent processes such as synaptic plasticity, learning, memory, and neurotoxicity, tools that can precisely modulate its levels are invaluable for research.[6][7] L-Serine O-sulfate (L-SOS) has emerged as a powerful chemical tool for investigating the D-serine pathway by specifically targeting serine racemase. These notes provide a comprehensive overview of its application and relevant protocols.
Mechanism of Action
This compound interacts with serine racemase in a unique dual manner:
-
Noncompetitive Inhibition: L-SOS acts as a noncompetitive inhibitor of the L-serine racemization reaction.[8][9] It does not directly compete with L-serine for the catalytic site, meaning it does not change the apparent Michaelis constant (Km) for L-serine.[8][9] This inhibition is observed in the millimolar range.[8][9]
-
Conversion to an Eliminase: Remarkably, serine racemase processes L-SOS not as a racemization substrate, but through a rapid α,β-elimination reaction.[8] This reaction, which is approximately 500 times faster than the physiological racemization of L-serine, converts L-SOS into pyruvate, ammonia, and sulfate.[8][10][11] This effectively hijacks the enzyme's catalytic machinery, preventing it from synthesizing D-serine.[8] This bifunctional role of serine racemase—catalyzing both racemization and elimination—is a key aspect of its biology.[4][12][13]
By converting serine racemase into an eliminase, L-SOS provides a robust method to decrease D-serine synthesis, thereby reducing NMDA receptor co-activation.[8] This strategy is useful for studying conditions where NMDA receptor overstimulation may be a pathological factor.[8]
Applications
-
Pharmacological Inhibition of D-serine Synthesis: L-SOS can be applied to cell cultures, such as primary astrocyte cultures or cell lines expressing serine racemase, to significantly inhibit the synthesis and accumulation of intracellular D-serine.[8] This allows for the investigation of D-serine's role in cellular processes.
-
Probing NMDA Receptor-Dependent Phenomena: By lowering the available pool of the endogenous co-agonist D-serine, researchers can use L-SOS to study the specific contribution of D-serine to NMDA receptor-mediated events, including long-term potentiation (LTP), long-term depression (LTD), and excitotoxicity.
-
Drug Discovery and Target Validation: L-SOS serves as a valuable reference compound in high-throughput screening assays designed to identify novel and more potent inhibitors of serine racemase.[14] Validating serine racemase as a therapeutic target for neurological disorders associated with NMDA receptor dysfunction can be explored using L-SOS.[7][15]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the interaction of this compound with serine racemase and its effect on D-serine levels.
Table 1: Kinetic Parameters of Serine Racemase Inhibition by this compound
| Parameter | Value | Conditions | Source |
| Type of Inhibition | Noncompetitive | Varied L-serine concentration in the presence of 8 mM L-SOS | [8][9] |
| Apparent Km for L-serine | 5.6 ± 0.5 mM | In the absence or presence of 8 mM L-SOS | [8][9] |
| Inhibition Range | Millimolar | Purified enzyme assay with varied L-SOS concentrations | [8][9] |
Table 2: Effect of this compound on D-serine Synthesis in Cell Culture
| Cell Type | L-SOS Concentration | Effect | Source |
| Rac-WT Cells | 10 mM | Significant inhibition of D-serine accumulation | [8] |
| Primary Astrocyte Cultures | 10 mM | Significant inhibition of D-serine synthesis | [8] |
Visualizations
Experimental Protocols
Protocol 1: In Vitro Serine Racemase Activity Assay (Monitoring L-SOS Elimination)
This protocol is adapted from methodologies described for monitoring the products of the L-SOS elimination reaction.[8]
Objective: To measure the eliminase activity of serine racemase using L-SOS as a substrate. The reaction is monitored by the consumption of NADH, as the product pyruvate is converted to lactate.
Materials:
-
Purified serine racemase or cell/tissue lysate containing the enzyme
-
This compound (L-SOS)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Pyridoxal 5'-phosphate (PLP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare the reaction medium containing:
-
50 mM Tris-HCl, pH 7.4
-
15 µM PLP
-
0.2 mM NADH
-
1 µg/ml Lactate Dehydrogenase
-
-
Enzyme Addition: Add the purified enzyme or cell lysate to the cuvette.
-
Initiate Reaction: Start the reaction by adding L-SOS to the desired final concentration (e.g., 0.5–20 mM).
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in NADH absorbance at 340 nm at 37°C. The rate of decrease is proportional to the rate of pyruvate formation.
-
Data Analysis: Calculate the rate of pyruvate formation from the change in absorbance over time using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 2: Inhibition of D-serine Synthesis in Cell Culture
This protocol describes how to treat cultured cells with L-SOS to inhibit endogenous D-serine production.[8]
Objective: To pharmacologically reduce D-serine levels in cultured cells.
Materials:
-
Primary astrocyte cultures or a cell line endogenously expressing serine racemase (e.g., Rac-WT cells)
-
Standard culture medium
-
This compound (L-SOS), 1 M stock in water, sterile-filtered
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Reagents for D-serine measurement (see Protocol 3)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and grow under standard conditions until they reach the desired confluency.
-
Treatment: Replace the culture medium with fresh medium containing 10 mM L-SOS. For control wells, add an equivalent volume of vehicle (sterile water).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the inhibition of D-serine synthesis and turnover of existing D-serine.
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a suitable volume of lysis buffer or by scraping into a buffer for homogenization.
-
-
Sample Preparation for Analysis: Proceed immediately to sample preparation for D-serine quantification as described in Protocol 3.
Protocol 3: Quantification of D-serine by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the general steps for preparing biological samples for D-serine quantification via HPLC, a widely used method for its reliability.[6][8][16]
Objective: To extract and quantify D-serine from cell lysates or tissue homogenates.
Materials:
-
Cell lysate or tissue homogenate from control or L-SOS-treated samples
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Water-saturated diethyl ether
-
HPLC system equipped for amino acid analysis (e.g., with a chiral column and fluorescence or mass spectrometry detection)
-
D-serine standards
Procedure:
-
Homogenization (for tissue): Homogenize tissue samples in an appropriate buffer on ice.
-
Protein Precipitation:
-
Supernatant Collection: Carefully collect the supernatant, which contains the amino acids.
-
TCA Removal:
-
Add 1 ml of water-saturated diethyl ether to the supernatant in a microcentrifuge tube.[8][14]
-
Vortex vigorously and centrifuge briefly to separate the phases.
-
Carefully remove and discard the upper ether layer.
-
Repeat the ether extraction at least two times to ensure complete removal of TCA.[8][14]
-
-
Sample Drying: Dry the final aqueous sample to completion using a vacuum concentrator.
-
Reconstitution and Analysis:
-
Reconstitute the dried sample in a suitable volume of HPLC mobile phase or ultrapure water.[14]
-
Analyze the sample using an established HPLC method for chiral separation of serine enantiomers.[6]
-
Quantify D-serine levels by comparing the peak area to a standard curve generated with known concentrations of D-serine.
-
References
- 1. D-serine Measurements in Brain Slices or Other Tissue Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levels of D-serine in the brain and peripheral organs of serine racemase (Srr) knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glial D‐serine release rescues synaptic damage after brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function [frontiersin.org]
- 5. Serine racemase - Wikipedia [en.wikipedia.org]
- 6. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structure of Mammalian Serine Racemase: EVIDENCE FOR CONFORMATIONAL CHANGES UPON INHIBITOR BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-d-aspartate (NMDA) receptor coagonist d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Serine racemase interaction with N-methyl-D-aspartate receptors antagonist reveals potential alternative target of chronic pain treatment: Molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D-serine Measurements in Brain Slices or Other Tissue Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
Application Notes and Protocols: L-Serine O-sulfate in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Serine O-sulfate (LSOS) is a structural analog of the amino acid L-serine. In the field of neuroscience, it is primarily utilized as a pharmacological tool to investigate the roles of D-serine and the N-methyl-D-aspartate (NMDA) receptor. Its main function is the inhibition of serine racemase, the enzyme responsible for synthesizing the NMDA receptor co-agonist D-serine from L-serine.[1][2][3] This property makes LSOS an invaluable agent for studying synaptic plasticity, excitotoxicity, and the pathophysiology of neurological disorders where NMDA receptor hyperactivity is implicated, such as chronic pain and neurodegenerative diseases.[2][4] Additionally, at certain concentrations, LSOS exhibits gliotoxic properties, providing a model for studying astrocyte metabolism and dysfunction.[5]
Mechanism of Action
The primary mechanism of action for this compound in the central nervous system is the modulation of NMDA receptor activity via the inhibition of D-serine synthesis.[1][2]
-
Inhibition of Serine Racemase (SR): LSOS acts as a noncompetitive inhibitor of serine racemase.[6]
-
Reduction of D-serine Levels: By inhibiting SR, LSOS effectively reduces the endogenous production of D-serine.[1][2]
-
Modulation of NMDA Receptor (NMDAr): D-serine is a potent co-agonist that must bind to the glycine site on the GluN1 subunit of the NMDA receptor for its activation by glutamate.[7][8] Lowering D-serine levels with LSOS leads to reduced NMDA receptor activation.
-
Neuroprotection and Antinociception: Over-activation of NMDA receptors is a key mechanism in excitotoxicity and the development of chronic pain states.[2][4] By dampening NMDAr activity, LSOS can exert neuroprotective and antinociceptive effects.[1][2]
Furthermore, serine racemase can act as an eliminase on LSOS, converting it to pyruvate, ammonia, and sulfate. This reaction is significantly faster than L-serine racemization, effectively diverting the enzyme from D-serine synthesis.[2][9]
References
- 1. Antinociceptive effect of rat D-serine racemase inhibitors, L-serine-O-sulfate, and L-erythro-3-hydroxyaspartate in an arthritic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive Effect of Rat D-Serine Racemase Inhibitors, L-Serine-O-Sulfate, and L-Erythro-3-Hydroxyaspartate in an Arthritic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine racemase interaction with N-methyl-D-aspartate receptors antagonist reveals potential alternative target of chronic pain treatment: Molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine Racemase Deletion Protects Against Cerebral Ischemia and Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of the gliotoxin L-serine-O-sulphate on cellular metabolism in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-d-aspartate (NMDA) receptor coagonist d-serine - PMC [pmc.ncbi.nlm.nih.gov]
L-Serine O-Sulfate as an Enzyme Inhibitor: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, L-Serine O-sulfate (L-SOS) presents a noteworthy tool in the study of enzyme kinetics, particularly as an inhibitor of key enzymes involved in amino acid metabolism. This document provides detailed application notes, experimental protocols, and data on the inhibitory action of L-SOS, with a critical clarification on its mode of inhibition.
Contrary to the premise of competitive inhibition, current scientific literature predominantly characterizes this compound as a noncompetitive inhibitor of its primary target, serine racemase. However, its structural analogs and its effects on other enzymes offer valuable insights into enzyme-substrate interactions and provide a basis for further research and drug development.
Application Notes
Introduction to this compound
This compound is a synthetic analog of the amino acid L-serine. Its structure, featuring a sulfate group, allows it to interact with the active and allosteric sites of various enzymes, thereby modulating their activity. Its primary utility in research lies in its ability to inhibit enzymes involved in the biosynthesis of L-serine and other related metabolic pathways. This inhibitory action makes L-SOS a valuable probe for studying the physiological roles of these enzymes and for investigating potential therapeutic interventions in diseases where these pathways are dysregulated.
Mechanism of Action: A Closer Look at Serine Racemase Inhibition
The most extensively studied target of L-SOS is serine racemase, the enzyme responsible for converting L-serine to D-serine. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal signaling.
Initial hypotheses may suggest a competitive inhibition mechanism due to the structural similarity between L-SOS and the natural substrate, L-serine. However, experimental evidence indicates that L-SOS acts as a noncompetitive inhibitor of serine racemase. Kinetic analyses have shown that the apparent Michaelis constant (Km) for L-serine remains unchanged in the presence of L-SOS, a hallmark of noncompetitive inhibition[1]. This suggests that L-SOS binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing the substrate from binding.
While L-SOS itself is a noncompetitive inhibitor of serine racemase, the structurally similar compound, L-cysteine-O-sulfate , has been identified as a competitive inhibitor of the same enzyme[2]. This highlights the subtle structural determinants that can dictate the mode of enzyme inhibition.
Other Enzymatic Targets of this compound
Beyond serine racemase, L-SOS has been shown to inhibit other enzymes, although the specific mechanisms are not as well-characterized:
-
Glutamate Dehydrogenase: L-SOS inhibits glutamate dehydrogenase, and this inhibition is reversible through dialysis. The exact mode of inhibition (competitive, noncompetitive, etc.) has not been definitively established in the available literature[3].
-
3-Phosphoglycerate Dehydrogenase (PHGDH): While L-serine itself is a known non-competitive inhibitor of PHGDH, the direct inhibitory effect and mechanism of L-SOS on this enzyme are not well-documented. Given its structural similarity to L-serine, it is a potential candidate for inhibition studies.
Quantitative Data on Enzyme Inhibition
The following table summarizes the available quantitative data for the inhibition of enzymes by this compound and a related competitive inhibitor.
| Inhibitor | Enzyme | Organism | Inhibition Type | Ki | IC50 | Reference |
| This compound | Serine Racemase | Rat | Noncompetitive | - | ~1 mM | [1] |
| L-cysteine-O-sulfate | Serine Racemase | - | Competitive | 0.64 mM | - | [2] |
Note: Further research is required to determine the Ki and IC50 values for this compound with other potential enzyme targets.
Experimental Protocols
Protocol for Determining the Mode of Inhibition and Ki of an Enzyme Inhibitor
This protocol provides a general framework for characterizing the inhibitory activity of a compound like this compound. The example focuses on serine racemase, but the principles can be adapted for other enzymes.
Materials:
-
Purified enzyme (e.g., serine racemase)
-
Substrate (e.g., L-serine)
-
Inhibitor (e.g., this compound)
-
Assay buffer (specific to the enzyme's optimal pH and conditions)
-
Detection reagents (for quantifying product formation)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activity Assay:
-
Prepare a series of substrate concentrations in the assay buffer.
-
Prepare a fixed concentration of the enzyme.
-
Initiate the reaction by adding the enzyme to the substrate solutions.
-
Monitor product formation over time using a suitable detection method (e.g., colorimetric, fluorometric).
-
Determine the initial reaction velocities (V₀) for each substrate concentration.
-
-
Inhibition Studies:
-
Repeat the enzyme activity assay in the presence of several fixed concentrations of the inhibitor (L-SOS).
-
For each inhibitor concentration, determine the initial reaction velocities (V₀) across the range of substrate concentrations.
-
-
Data Analysis:
-
Michaelis-Menten Plot: Plot V₀ versus substrate concentration for each inhibitor concentration.
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration.
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Noncompetitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
-
Dixon Plot: Plot 1/V₀ versus inhibitor concentration at different fixed substrate concentrations. The intersection of the lines gives -Ki.
-
Cheng-Prusoff Equation (for IC50 to Ki conversion for competitive inhibitors): Ki = IC50 / (1 + [S]/Km)
-
Visualizations
Caption: Competitive vs. Noncompetitive Inhibition Mechanisms.
Caption: L-Serine Biosynthesis Pathway and Feedback Inhibition.
Caption: NMDA Receptor Signaling and D-Serine Synthesis Inhibition.
References
Application Notes and Protocols for Cell Culture Experimental Design with L-Serine O-sulfate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Serine O-sulfate (LSOS) is a structural analog of L-serine and a valuable tool for investigating cellular processes, particularly in the context of neuroscience and metabolism. It primarily functions as an inhibitor of the enzyme serine racemase, which is responsible for the synthesis of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1] By modulating D-serine levels, LSOS provides a method to study the downstream effects of NMDA receptor signaling. Additionally, LSOS has been shown to act as a gliotoxin, impacting the metabolism of astrocytes by interfering with glutamate transporters and key metabolic enzymes.[2]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, and relevant signaling pathways. The provided methodologies are intended to serve as a comprehensive guide for designing and executing robust in vitro studies.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on cellular metabolism and enzyme activity.
Table 1: Effect of this compound on Astrocyte Metabolism
| Parameter | Cell Type | LSOS Concentration | Incubation Time | Observed Effect |
| Glucose Metabolism | Primary Rat Cortical Astrocytes | 400 µM | Not Specified | Significant reduction in labeled end products from [1-¹³C]glucose.[2] |
| Alanine Metabolism | Primary Rat Cortical Astrocytes | 400 µM | Not Specified | Significant reduction in labeled end products from [3-¹³C]alanine.[2] |
| Glutathione Synthesis | Primary Rat Cortical Astrocytes | 400 µM | Not Specified | 27% reduction in de novo glutathione synthesis.[2] |
| Alanine Aminotransferase Activity | Primary Rat Cortical Astrocytes | 400 µM | Not Specified | 53% reduction in enzyme activity.[2] |
| Aspartate Aminotransferase Activity | Primary Rat Cortical Astrocytes | 400 µM | Not Specified | 67% reduction in enzyme activity.[2] |
Table 2: In Vitro Inhibition of Serine Racemase by this compound
| Enzyme Source | LSOS Concentration | Substrate (L-Serine) Concentration | Inhibition Type | Key Finding |
| Purified Enzyme | Millimolar range | 1-20 mM | Noncompetitive | LSOS does not alter the apparent Km for L-serine. |
Experimental Protocols
The following are detailed protocols for assessing the cellular effects of this compound treatment.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the procedure for determining the effect of this compound on the viability of adherent cells.
Materials:
-
Cell line of interest (e.g., Primary Astrocytes, HEK293)
-
Complete culture medium
-
This compound (potassium salt recommended for solubility)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a dose-response range from 100 µM to 5 mM). Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of LSOS. Include untreated control wells (medium only) and vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specific time period (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to maintain cell surface integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Serine Racemase and Downstream NMDA Receptor Signaling
This protocol details the procedure for analyzing changes in protein expression levels of serine racemase and key components of the NMDA receptor signaling pathway following this compound treatment.
Materials:
-
Cell line of interest (e.g., Primary Astrocytes)
-
Complete culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Serine Racemase, anti-NR1, anti-phospho-CaMKII, anti-phospho-CREB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in previous protocols. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound treatment.
Caption: this compound signaling pathway.
References
Determining the IC50 of L-Serine O-sulfate for Serine Racemase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine racemase is a pivotal enzyme in the mammalian central nervous system, responsible for the synthesis of D-serine, an essential co-agonist of N-methyl-D-aspartate (NMDA) receptors. The modulation of serine racemase activity is a critical area of research for the development of therapeutics targeting a range of neurological and psychiatric disorders. L-Serine O-sulfate is a known inhibitor of serine racemase. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound for serine racemase.
Signaling Pathway of D-Serine Synthesis and NMDA Receptor Co-agonism
D-serine, produced from L-serine by serine racemase, acts as a crucial co-agonist at the glycine site of NMDA receptors. This binding is a prerequisite for glutamate-mediated activation of the receptor, leading to calcium influx and the initiation of downstream signaling cascades vital for synaptic plasticity, learning, and memory.
Caption: D-Serine synthesis by serine racemase and its role in NMDA receptor activation.
Quantitative Data Summary
The inhibition of serine racemase by this compound has been characterized as noncompetitive.[1] The IC50 value, estimated from published dose-response curves, falls within the millimolar range.
| Inhibitor | Target Enzyme | Inhibition Type | IC50 (Estimated) | Key References |
| This compound | Serine Racemase | Noncompetitive | ~ 4-6 mM | [1] |
Experimental Protocols
This section details the methodologies for determining the IC50 of this compound for serine racemase. The protocol is adapted from established assays for serine racemase activity.
Purification of Recombinant Serine Racemase
For accurate IC50 determination, a purified preparation of serine racemase is recommended. The enzyme can be expressed in and purified from various systems, such as E. coli. The general steps for purification are outlined below.
Workflow for Serine Racemase Purification
Caption: General workflow for the purification of recombinant serine racemase.
Serine Racemase Activity Assay
The activity of serine racemase is determined by measuring the conversion of L-serine to D-serine. The amount of D-serine produced can be quantified using a D-amino acid oxidase-coupled assay.
Materials:
-
Purified serine racemase
-
L-serine
-
This compound
-
Pyridoxal 5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Assay Buffer: 50 mM Tris-HCl, pH 8.2
Reaction Mixture (per well):
| Component | Final Concentration |
| Tris-HCl (pH 8.2) | 50 mM |
| L-serine | 10 mM |
| Purified Enzyme | 10 µg/mL |
| PLP | 15 µM |
| This compound | Variable (e.g., 0-20 mM) |
Protocol:
-
Prepare a stock solution of this compound and create a dilution series to test a range of concentrations.
-
In a 96-well black microplate, add the components of the reaction mixture, excluding the enzyme.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding the purified serine racemase to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid to a final concentration of 5%).
-
To detect the D-serine produced, add the D-amino acid oxidase/HRP/Amplex Red detection cocktail to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.
Data Analysis and IC50 Determination
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of an inhibitor for serine racemase.
Conclusion
This document provides a comprehensive guide for researchers to determine the IC50 of this compound for serine racemase. The detailed protocols and workflows are designed to ensure reproducible and accurate results, which are essential for advancing our understanding of serine racemase modulation and for the development of novel therapeutics.
References
Application Notes and Protocols for In Vivo Administration of L-Serine O-Sulfate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Serine O-sulfate (LSOS) is a synthetic amino acid analogue that serves as a potent and specific inhibitor of the enzyme serine racemase. Serine racemase catalyzes the conversion of L-serine to D-serine, an essential co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors. Overactivation of NMDA receptors is implicated in a variety of neuropathological conditions, including chronic pain, neurodegenerative diseases, and ischemic brain injury. By inhibiting serine racemase, this compound reduces the levels of D-serine, thereby downregulating NMDA receptor activity. This mechanism makes this compound a valuable research tool for investigating the role of the D-serine-mediated NMDA receptor pathway in various physiological and pathological processes in vivo.
These application notes provide a comprehensive overview of the in vivo administration of this compound in animal models, including detailed protocols, quantitative data, and visualizations of its mechanism of action and experimental workflows.
Data Presentation
The following tables summarize the quantitative data available for the in vivo and in vitro application of this compound.
Table 1: In Vivo Administration of this compound in a Rat Model of Arthritic Pain
| Parameter | Details | Reference |
| Animal Model | Male Wistar rats with monoarthritis induced by injection of Freund's adjuvant | [1](--INVALID-LINK--) |
| Compound | This compound (LSOS) | [1](--INVALID-LINK--) |
| Vehicle | Saline (0.9% NaCl) | [1](--INVALID-LINK--) |
| Administration Route | Intrathecal (i.t.) injection | [1](--INVALID-LINK--) |
| Dosage | 100 µg in 10 µL | [1](--INVALID-LINK--) |
| Observed Effect | Decreased wind-up activity (a measure of central sensitization of pain) in both normal and monoarthritic rats. | [1](--INVALID-LINK--) |
| Antagonism | The antinociceptive effects were abolished by co-administration of D-serine (300 µg/10 µL, i.t.). | [1](--INVALID-LINK--) |
Table 2: In Vitro Activity of this compound
| Parameter | Details | Notes |
| Enzyme Inhibition | Potent inhibitor of serine racemase. | This is the primary mechanism of action. |
| Cell-Based Assay | Inhibits the synthesis of D-serine in primary astrocyte cultures. | Demonstrates target engagement in a cellular context. |
| Substrate Activity | Serine racemase catalyzes the elimination of this compound 500 times faster than the racemization of L-serine. | While an inhibitor, it is also a better substrate for the enzyme's elimination reaction. |
| Toxicity | Considered a gliotoxin and can cause disruption to glucose and alanine metabolism in cultured rat astrocytes at sub-toxic concentrations (400 µM). | This highlights the need for careful dose selection in vivo.[2] |
Experimental Protocols
The following is a detailed protocol for the intrathecal administration of this compound in a rat model of arthritic pain, based on the available literature.[1]
Protocol 1: Intrathecal Administration of this compound in a Rat Pain Model
1. Animal Model:
-
Species: Male Wistar rats.
-
Model: Monoarthritis is induced by injecting Freund's adjuvant into the tibio-tarsal joint of one hind paw. Control animals receive no injection or a sham injection.
2. Materials:
-
This compound powder.
-
Sterile saline (0.9% NaCl).
-
Hamilton syringe (or similar microsyringe) for intrathecal injection.
-
Anesthesia (e.g., isoflurane).
-
Animal handling and surgical equipment.
3. Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to a final concentration of 10 µg/µL.
-
Ensure the solution is clear and free of particulates before administration.
4. Intrathecal Injection Procedure:
-
Anesthetize the rat according to your institution's approved protocol.
-
Place the animal in a stereotaxic frame or hold it securely to expose the lumbar region of the spine.
-
Identify the intervertebral space between L5 and L6 vertebrae.
-
Carefully insert the needle of the microsyringe into the intrathecal space. A slight tail-flick reflex is often an indicator of correct needle placement.
-
Slowly inject 10 µL of the this compound solution (100 µg total dose).
-
Withdraw the needle carefully.
-
Allow the animal to recover from anesthesia in a warm, clean cage.
5. Outcome Measures:
-
Assess nociceptive behaviors, such as the C-reflex paradigm and wind-up potentiation, at various time points post-injection.
-
Compare the responses between this compound-treated animals, vehicle-treated controls, and arthritic animals.
-
To confirm the mechanism of action, a separate group of animals can be co-administered with D-serine to observe the reversal of the antinociceptive effects.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the NMDA receptor pathway.
Experimental Workflow for In Vivo Administration
Caption: Workflow for the in vivo administration of this compound.
References
Application Notes and Protocols for High-Throughput Screening Assays for Inhibitors of Serine Racemase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine racemase (SR) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-serine to D-serine.[1] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity, learning, and memory.[2][3] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and ischemic brain damage.[3][4] Overactivation of NMDA receptors, partly mediated by excessive D-serine, can lead to excitotoxicity and neuronal cell death.[5] Therefore, inhibitors of serine racemase are promising therapeutic agents for these conditions.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of serine racemase. The described methods are suitable for screening large compound libraries and for detailed kinetic analysis of lead compounds.
Signaling Pathway of Serine Racemase and D-Serine
Serine racemase is the primary enzyme responsible for the synthesis of D-serine in the brain. D-serine, in turn, acts as a potent co-agonist at the glycine-binding site of the NMDA receptor. The binding of both glutamate and a co-agonist (D-serine or glycine) is required for the opening of the NMDA receptor ion channel, leading to calcium influx and downstream signaling cascades that are fundamental for synaptic transmission and plasticity.
High-Throughput Screening (HTS) Assay Workflow
A typical HTS workflow for identifying serine racemase inhibitors involves several key steps, from initial screening of a compound library to hit confirmation and characterization. The following diagram illustrates a generalized workflow.
Experimental Protocols
Two primary enzymatic activities of serine racemase can be targeted for inhibitor screening: the racemization of L-serine to D-serine and the β-elimination of L-serine to pyruvate and ammonia.[6]
Protocol 1: Coupled Enzyme Assay for β-Elimination Activity
This assay is a continuous spectrophotometric method that measures the β-elimination activity of serine racemase. The pyruvate produced is reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[4][6]
Materials and Reagents:
-
Human Serine Racemase (hSR), purified
-
L-serine
-
Pyridoxal 5'-phosphate (PLP)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Triethanolamine (TEA) buffer, pH 8.0
-
Lactate dehydrogenase (LDH)
-
Reduced nicotinamide adenine dinucleotide (NADH)
-
Test compounds
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing 50 mM TEA (pH 8.0), 2 mM ATP, 50 µM PLP, 5 mM DTT, 2 mM MgCl₂, 150 mM NaCl, 30 U/ml LDH, and 300 µM NADH.[6]
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add test compounds at desired concentrations to the wells. Include appropriate controls (no inhibitor and no enzyme).
-
Initiate the reaction by adding L-serine to a final concentration of 10-20 mM.
-
Add purified hSR to a final concentration of 0.45 µM to start the enzymatic reaction.[6]
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition for each compound.
Protocol 2: Coupled Enzyme Assay for Racemization Activity
This is a discontinuous assay that measures the amount of D-serine produced from L-serine. The D-serine is subsequently oxidized by D-amino acid oxidase (DAAO), producing hydrogen peroxide, which can be detected using a variety of methods, including a fluorescent or chemiluminescent readout.[6][7]
Materials and Reagents:
-
Human Serine Racemase (hSR), purified
-
L-serine (pre-treated with DAAO to remove any contaminating D-serine)[6]
-
Pyridoxal 5'-phosphate (PLP)
-
Triethanolamine (TEA) buffer, pH 8.0
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
Amplex Red or luminol for detection
-
Test compounds
-
96- or 384-well microplates
Procedure:
-
Prepare an assay mixture containing 50 mM TEA (pH 8.0), 150 mM NaCl, and 50 µM PLP.[6]
-
Add test compounds to the wells of the microplate.
-
Add purified hSR (e.g., 1.5 µM) and L-serine (e.g., 50 mM) to initiate the reaction.[6]
-
Incubate the reaction at 37°C for a defined period (e.g., 0.5-8 hours).[8]
-
Stop the reaction, for example, by heat inactivation or addition of trichloroacetic acid.[8]
-
To detect the produced D-serine, add a detection reagent containing DAAO, HRP, and a suitable substrate (e.g., Amplex Red for fluorescence or luminol for chemiluminescence).
-
Measure the signal (fluorescence or luminescence) using a microplate reader.
-
Determine the concentration of D-serine produced from a standard curve and calculate the percentage of inhibition.
Data Presentation: Quantitative Analysis of Serine Racemase Inhibitors
The following table summarizes the inhibitory activity of known serine racemase inhibitors, providing a benchmark for new compound screening.
| Compound | Inhibitor Type | IC₅₀ (µM) | Assay Method | Organism | Reference |
| Malonate | Competitive | 100-200 | NMR-based dual function assay | Human | [9] |
| Malonate | - | 449 | Chemiluminescent assay | - | [10] |
| 2,2-dichloromalonate | Competitive | 57 ± 1 | - | Mouse | [11] |
| Madecassoside | - | 26 | Chemiluminescent assay | Human | [10] |
| Derivative 13J | - | Lower than malonate | In vitro enzyme assay | - | [5] |
Note: IC₅₀ values can vary depending on the specific assay conditions, including substrate concentration.
Conclusion
The development of potent and specific inhibitors of serine racemase is a critical step toward novel therapeutics for a range of neurological disorders. The high-throughput screening assays detailed in these application notes provide robust and reliable methods for the discovery and characterization of such inhibitors. By utilizing these protocols, researchers can efficiently screen large compound libraries and advance the development of new drugs targeting the D-serine signaling pathway.
References
- 1. Serine racemase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]
- 3. The Role of Serine Racemase in the Pathophysiology of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot for β-elimination function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel serine racemase inhibitor suppresses neuronal over-activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. pnas.org [pnas.org]
- 8. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme ‘Partitioning Fingerprint’ and Reveals Disparate Chemotypes for hSR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Malonate-based inhibitors of mammalian serine racemase: kinetic characterization and structure-based computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-Serine O-sulfate stability and degradation in aqueous solutions
This technical support center provides guidance on the stability and degradation of L-Serine O-sulfate in aqueous solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of certain enzymes or metal ions. The O-sulfate linkage is known to be labile, particularly under acidic conditions.
Q2: What are the expected degradation products of this compound?
A2: this compound can degrade through both enzymatic and non-enzymatic pathways.
-
Enzymatic degradation typically yields inorganic sulfate, pyruvate, and ammonia.[1][2] No free L-serine is generally detected as a direct product of this enzymatic action.[1][2]
-
Non-enzymatic degradation , particularly acid-catalyzed hydrolysis, involves the cleavage of the S-O bond.[3] In the presence of pyridoxal 5'-phosphate and metal salts, non-enzymatic breakdown can also produce inorganic sulfate, pyruvate, and ammonia.[1][2] Under alkaline conditions, C-O cleavage is expected to occur.[3]
Q3: How should I store stock solutions of this compound?
A3: To maximize stability, stock solutions should be prepared fresh. If storage is necessary, it is advisable to prepare them in a slightly acidic buffer (e.g., pH 4-5), aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.
Q4: Is this compound stable in common biological buffers?
A4: The stability of this compound can vary in different biological buffers, primarily due to the pH of the buffer. Neutral to alkaline buffers may promote hydrolysis of the O-sulfate bond. It is recommended to empirically determine the stability of this compound in your specific experimental buffer system.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting & Optimization |
| Inconsistent experimental results over time. | Degradation of this compound in your aqueous solution. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, verify its integrity. Consider performing a stability study under your specific experimental conditions (pH, temperature, buffer). |
| Loss of compound activity. | Hydrolysis of the O-sulfate ester, rendering the compound inactive for its intended biological function. | Ensure the pH of your experimental solution is optimal for stability. For long incubations, consider the rate of degradation and adjust initial concentrations accordingly. Run control experiments to quantify the extent of degradation over the experimental timeframe. |
| Precipitate formation in the solution. | In the presence of certain metal ions, this compound degradation products (e.g., inorganic sulfate) might precipitate. | If your buffer contains divalent cations, consider their potential interaction with sulfate ions. Use of a chelating agent like EDTA might be considered if compatible with your experiment. |
Stability Data Summary
While specific kinetic data for the non-enzymatic degradation of this compound in aqueous solutions is not extensively available in the literature, the following table summarizes the expected stability based on known chemical principles of similar compounds.
| Condition | Expected Stability | Primary Degradation Pathway | Key Considerations |
| Acidic pH (e.g., < 4) | Low | Acid-catalyzed hydrolysis (S-O cleavage)[3] | The O-sulfate linkage is generally acid-labile. |
| Neutral pH (e.g., 6-8) | Moderate | Potential for slow hydrolysis. Susceptible to enzymatic degradation if enzymes are present. | The rate of hydrolysis is expected to be slower than in acidic or strongly alkaline conditions. |
| Alkaline pH (e.g., > 8) | Low to Moderate | Base-catalyzed hydrolysis (C-O cleavage)[3] | The rate of degradation is expected to increase with pH. |
| Elevated Temperature | Decreased | Increased rate of hydrolysis across all pH ranges. | As with most chemical reactions, degradation rates increase with temperature. |
| Presence of Metal Ions | Potentially Decreased | Catalysis of non-enzymatic degradation, especially in the presence of co-factors like pyridoxal 5'-phosphate.[1][2] | The specific effect will depend on the type and concentration of metal ions. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in an Aqueous Buffer
This protocol provides a general method to determine the stability of this compound in a specific aqueous buffer at a given temperature.
1. Materials:
- This compound
- Aqueous buffer of choice (e.g., phosphate, citrate, Tris)
- High-purity water
- pH meter
- Incubator or water bath
- Analytical instrumentation for quantification (e.g., HPLC, LC-MS)
- Quenching solution (e.g., strong acid like trichloroacetic acid, if compatible with the analytical method)
2. Procedure:
- Solution Preparation: Prepare a stock solution of this compound in the chosen buffer at a known concentration. Ensure the pH of the final solution is accurately measured.
- Incubation: Aliquot the solution into several vials and place them in an incubator or water bath set to the desired temperature.
- Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.
- Quenching (Optional): If there is concern about further degradation during sample processing, immediately stop the reaction by adding a quenching solution.
- Quantification: Analyze the concentration of the remaining this compound in each sample using a validated analytical method such as HPLC or LC-MS.
- Data Analysis: Plot the concentration of this compound as a function of time. From this data, you can determine the degradation kinetics, including the half-life (t½) of the compound under the tested conditions.
Visualizations
Caption: this compound Degradation Pathways.
Caption: Workflow for Stability Assessment.
References
- 1. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enzymic degradation of l-serine O-sulphate by a specific system from pig liver. Studies on the mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing L-Serine O-sulfate concentration for cell-based assays
Welcome to the technical support center for the use of L-Serine O-sulfate (LSOS) in cell-based assays. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LSOS) and what is its primary mechanism of action?
A1: this compound is a structural analog of L-serine. Its primary mechanism of action is the inhibition of the enzyme serine racemase.[1][2] Serine racemase is responsible for synthesizing D-serine, a crucial co-agonist for the N-methyl-D-aspartate (NMDA) receptor in the brain.[1] By inhibiting this enzyme, LSOS effectively reduces the levels of D-serine, thereby modulating NMDA receptor activity.[1] It is also known to be a gliotoxin, capable of disrupting metabolic pathways in astrocytes, and is a substrate for high-affinity sodium-dependent glutamate transporters.[3]
Q2: What are the common applications of this compound in cell-based assays?
A2: LSOS is primarily used in neuroscience and cancer research to:
-
Inhibit D-serine synthesis: To study the role of D-serine in modulating NMDA receptor function and synaptic plasticity.[1][4]
-
Modulate NMDA receptor activity: By reducing the availability of the co-agonist D-serine, LSOS can be used to decrease NMDA receptor overstimulation in pathological conditions.[1]
-
Investigate gliotoxicity: As a known gliotoxin, it can be used to study metabolic disruption and toxicity in astrocytes.[3]
-
Serve as a substrate for serine racemase: The enzymatic reaction of LSOS with serine racemase is robust and can be used as a sensitive assay to measure the enzyme's activity.[1][4]
Troubleshooting Guide
Q3: I am observing high levels of cell death in my assay. Is LSOS toxic?
A3: Yes, LSOS can be toxic, particularly to glial cells (astrocytes), where it is described as a "gliotoxin".[3] It can cause significant disruptions to cellular metabolism, including glucose and alanine metabolism, and reduce the synthesis of glutathione.[3]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: It is critical to determine the cytotoxic concentration of LSOS for your specific cell line. Test a wide range of concentrations (e.g., 10 µM to 10 mM) in a standard cell viability assay (see Protocol 1).
-
Reduce Incubation Time: If viability is low even at moderate concentrations, consider shortening the exposure time.
-
Check Cell Type: Astrocytes and other glial cells may be particularly sensitive. If you are not specifically studying gliotoxicity, consider whether your cell model is appropriate. A sub-toxic concentration in one study on rat cortical astrocytes was determined to be 400 µM.[3]
Q4: I am not observing the expected inhibitory effect on NMDA receptor signaling. What could be wrong?
A4: A lack of effect can be due to several factors related to concentration, assay conditions, or the biological context.
Troubleshooting Steps:
-
Verify LSOS Concentration: The inhibitory effect of LSOS on serine racemase occurs in the millimolar range.[2] Ensure your working concentration is high enough to achieve inhibition. Kinetic analysis has shown noncompetitive inhibition with L-serine.[2]
-
Check Assay Conditions: The activity of serine racemase and its interaction with LSOS are pH-dependent. The elimination reaction catalyzed by serine racemase with LSOS is optimal at a higher pH (around 8.2-9.0).[1]
-
Ensure Presence of Co-factors: Serine racemase requires pyridoxal 5'-phosphate (PLP) as a co-factor. Ensure PLP is included in your reaction media, as its absence can lead to a rapid loss of enzyme activity.[1] A typical concentration is 15 µM.[1][2]
-
Confirm Serine Racemase Expression: Your cell model must express sufficient levels of serine racemase to produce D-serine. If the endogenous D-serine level is negligible, you will not see an effect from inhibiting its synthesis.
Data and Concentration Guidelines
The optimal concentration of LSOS is highly dependent on the cell type and experimental goal. Below is a summary of concentrations cited in the literature.
| Application | Cell/Enzyme System | Concentration Range | Observed Effect | Reference |
| Enzyme Inhibition | Purified Serine Racemase | 1 - 20 mM | Noncompetitive inhibition of D-serine synthesis. | [2] |
| Enzyme Activity Assay | Recombinant Serine Racemase | 0.5 - 20 mM | Substrate for robust elimination reaction. | [1] |
| Metabolic Disruption | Primary Rat Cortical Astrocytes | 400 µM (sub-toxic) | Reduced glucose/alanine metabolism and glutathione synthesis. | [3] |
| Inhibition in Culture | Primary Astrocyte Cultures | Not specified | Inhibition of D-serine synthesis. | [1] |
Key Experimental Protocols
Protocol 1: Determining LSOS Cytotoxicity using a Resazurin-Based Viability Assay
This protocol outlines a method to determine the concentration-dependent toxicity of LSOS on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (LSOS) potassium salt
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Opaque-walled 96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
LSOS Preparation: Prepare a stock solution of LSOS in sterile water or PBS. Create a series of serial dilutions in complete culture medium to achieve final concentrations ranging from 10 µM to 20 mM. Include a "vehicle-only" control.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different LSOS concentrations.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well.[5]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized so that the fluorescence values of the control wells are well within the linear range of the plate reader.
-
Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with medium only) from all measurements. Normalize the data to the vehicle-only control wells (representing 100% viability) and plot the percentage of cell viability against the LSOS concentration to determine the IC₅₀ (inhibitory concentration 50%).
Protocol 2: In Vitro Serine Racemase Activity Assay using LSOS
This protocol measures serine racemase activity by monitoring the pyruvate formed from the LSOS elimination reaction.[1]
Materials:
-
Purified or recombinant serine racemase
-
This compound (LSOS)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.2
-
Pyridoxal 5'-phosphate (PLP)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Lactate dehydrogenase (LDH)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In each well or cuvette, prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 8.2)
-
15 µM PLP
-
0.2 mM NADH
-
1 µg/mL lactate dehydrogenase
-
-
Add Enzyme: Add the purified serine racemase enzyme to the reaction mixture. The optimal amount should be determined empirically.
-
Initiate Reaction: Start the reaction by adding LSOS to a final concentration of 10 mM.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C. The decrease in absorbance corresponds to the oxidation of NADH as pyruvate is converted to lactate by LDH.
-
Data Analysis: Calculate the rate of the reaction by determining the change in absorbance over time. This rate is directly proportional to the activity of serine racemase. Compare the rates under different conditions (e.g., with and without a potential inhibitor).
Visual Guides
References
- 1. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of the gliotoxin L-serine-O-sulphate on cellular metabolism in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential off-target effects of L-Serine O-sulfate in experiments
Welcome to the technical support center for the experimental use of L-Serine O-sulfate (L-SOS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects, troubleshooting experimental issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary known activity of this compound (L-SOS)?
A1: this compound is primarily known as a noncompetitive inhibitor of serine racemase. This enzyme is responsible for the synthesis of D-serine, a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.
Q2: What are the major known off-target effects of L-SOS that I should be aware of in my experiments?
A2: Beyond its action on serine racemase, L-SOS has several documented off-target effects, primarily observed in astrocytes. These include:
-
Interaction with Glutamate Transporters: L-SOS acts as a substrate for high-affinity sodium-dependent glutamate transporters (EAATs).
-
Inhibition of Aminotransferases: It inhibits the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1]
-
Metabolic Disruption: L-SOS can disrupt glucose and alanine metabolism in astrocytes.[1]
-
Reduction of Glutathione Synthesis: It has been shown to decrease the de novo synthesis of glutathione, a key antioxidant.[1]
-
Astrocyte Toxicity: Due to its effects on metabolism and transport, L-SOS is considered a gliotoxin, meaning it can be toxic to glial cells like astrocytes.[1]
Q3: At what concentration are the off-target effects of L-SOS typically observed?
A3: Off-target effects of L-SOS are generally observed in the micromolar to millimolar range. For instance, a sub-toxic concentration of 400 µM has been shown to cause significant metabolic disruption in cultured rat astrocytes.[1] The EC₅₀ values for transport by EAAT1 and EAAT2 are also in the micromolar range and can be voltage-dependent.[2]
Q4: Can L-SOS interfere with my glutathione assay?
A4: While L-SOS itself is not a thiol and should not directly react with reagents like DTNB used in many glutathione assays, its biological activity can lead to a decrease in cellular glutathione levels.[1] Therefore, if your experiment involves treating cells with L-SOS, you may observe lower glutathione concentrations. It is crucial to include appropriate controls, such as vehicle-treated cells, to distinguish between a direct assay interference and a biological effect.
Q5: Are there any known issues with the stability of L-SOS in experimental solutions?
A5: L-SOS is a relatively stable compound in aqueous solutions under standard experimental conditions. However, like any experimental compound, it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during experiments involving L-SOS, focusing on its known off-target effects.
Issue 1: Unexpected Changes in Astrocyte Viability or Morphology
-
Possible Cause: L-SOS is a known gliotoxin and can induce astrocyte toxicity, especially at higher concentrations or with prolonged exposure.[1] This can manifest as reduced cell viability, changes in cell shape, or detachment from the culture surface.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal, non-toxic concentration of L-SOS for your specific cell type and experimental duration.
-
Time-Course Experiment: Evaluate the effects of L-SOS at different time points to identify a window where the desired on-target effect is present without significant cytotoxicity.
-
Positive Control for Toxicity: Include a known cytotoxic agent as a positive control to ensure your viability assay is working correctly.
-
Morphological Assessment: Regularly examine cell morphology under a microscope. Document any changes such as cell shrinkage, rounding, or blebbing, which can be early indicators of stress or toxicity.
-
Issue 2: Altered Neuronal Activity in Co-culture Experiments
-
Possible Cause: L-SOS can interfere with glutamate homeostasis by acting as a substrate for glutamate transporters (EAATs) on astrocytes.[2] This can lead to altered extracellular glutamate levels, which in turn can affect neuronal excitability and viability.
-
Troubleshooting Steps:
-
Monitor Extracellular Glutamate: If possible, measure extracellular glutamate concentrations in your culture medium using a glutamate assay kit.
-
Control for Transporter Activity: Use a well-characterized glutamate transporter inhibitor (e.g., TBOA) as a control to determine if the observed effects are mediated by transporter activity.
-
Assess Neuronal Viability: Use neuronal-specific viability markers (e.g., NeuN staining) to assess the health of neurons in your co-culture.
-
Issue 3: Inconsistent Results in Metabolic Assays (e.g., Glucose Uptake, Lactate Production)
-
Possible Cause: L-SOS is known to disrupt glucose and alanine metabolism in astrocytes.[1] This can lead to variability in metabolic measurements if experimental conditions are not tightly controlled.
-
Troubleshooting Steps:
-
Strict Adherence to Protocol: Ensure consistent cell seeding densities, media formulations, and incubation times across all experimental replicates.
-
Pre-incubation and Wash Steps: Standardize any pre-incubation and wash steps to minimize variability in nutrient availability before adding L-SOS.
-
Appropriate Controls: Include vehicle-only controls and consider a positive control that is known to alter cell metabolism.
-
Normalize to Cell Number/Protein: Normalize your metabolic data to cell number or total protein content to account for any variations in cell density between wells.
-
Quantitative Data Summary
The following table summarizes the known quantitative data regarding the off-target effects of this compound.
| Off-Target Parameter | Organism/System | Method | Value | Reference |
| Glutamate Transporter (EAAT2) Activity | Recombinant human EAAT2 in Xenopus oocytes | Electrophysiology | EC₅₀ = 152 ± 11 µM (at -100 mV) to 1930 ± 160 µM (at 0 mV) | [2] |
| Glutamate Transporter (EAAT1) Activity | Recombinant human EAAT1 in Xenopus oocytes | Electrophysiology | EC₅₀ relatively constant across voltage range | [2] |
| Alanine Aminotransferase (ALT) Inhibition | Cultured rat cortical astrocytes | Enzyme Activity Assay | 53% reduction in activity | [1] |
| Aspartate Aminotransferase (AST) Inhibition | Cultured rat cortical astrocytes | Enzyme Activity Assay | 67% reduction in activity | [1] |
| Glutathione Synthesis Inhibition | Cultured rat cortical astrocytes | ¹³C NMR Spectroscopy | 27% reduction in de novo synthesis | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the off-target effects of L-SOS.
Protocol 1: Assessment of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity
This protocol is adapted from standard colorimetric assay kits.
Materials:
-
Cultured astrocytes
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Commercial ALT and AST activity assay kits (colorimetric)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate astrocytes at a desired density and allow them to adhere. Treat the cells with the desired concentrations of L-SOS or vehicle control for the specified duration.
-
Sample Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant for normalization.
-
-
ALT/AST Assay:
-
Follow the manufacturer's instructions for the specific ALT or AST assay kit. This typically involves adding the cell lysate to a reaction mixture containing the necessary substrates.
-
Incubate the plate at the recommended temperature and for the specified time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the ALT/AST activity based on the standard curve provided in the kit.
-
Normalize the activity to the protein concentration of each sample.
-
Compare the activity in L-SOS-treated samples to the vehicle-treated controls.
-
Protocol 2: Measurement of Cellular Glutathione (GSH) Levels
This protocol is based on the widely used DTNB (Ellman's reagent) method.
Materials:
-
Cultured astrocytes
-
This compound
-
PBS
-
Metaphosphoric acid (MPA) or similar deproteinizing agent
-
DTNB solution
-
Glutathione reductase
-
NADPH
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat astrocytes with L-SOS as described in Protocol 1.
-
Sample Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells and deproteinize the lysate by adding an equal volume of cold MPA.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
GSH Assay:
-
Add the deproteinized supernatant to a 96-well plate.
-
Add the reaction mixture containing DTNB, glutathione reductase, and NADPH.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at 412 nm at multiple time points to determine the rate of reaction.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of GSH.
-
Calculate the GSH concentration in the samples based on the standard curve.
-
Normalize the GSH levels to the protein concentration of the initial lysate.
-
Visualizations
Logical Workflow for Investigating L-SOS Off-Target Effects
Caption: A logical workflow for identifying and validating potential off-target effects of L-SOS.
Signaling Pathway of L-SOS-Induced Astrocyte Metabolic Disruption
References
Technical Support Center: Troubleshooting Enzyme Kinetic Assays with L-Serine O-sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Serine O-sulfate in enzyme kinetic assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during enzyme kinetic assays involving this compound, covering its roles as both a substrate and an inhibitor.
Issue 1: No or low enzyme activity detected when using this compound as a substrate.
-
Question: I am using this compound as a substrate for my enzyme, but I am observing very low or no activity. What could be the problem?
-
Answer:
-
Incorrect Enzyme Type: this compound is not a universal substrate. It is specifically degraded by certain enzymes, such as those found in Pseudomonas FR and pig liver, which catalyze its α,β-elimination to pyruvate, ammonia, and inorganic sulfate.[1][2][3] Ensure your enzyme of interest is known to process this compound or a similar sulfated amino acid.
-
Missing Cofactors: Some enzymes that metabolize this compound are dependent on cofactors like pyridoxal 5'-phosphate (PLP).[2] Check the literature for your specific enzyme to confirm if a cofactor is required and include it in your assay buffer.
-
Sub-optimal Assay Conditions: Enzyme activity is highly sensitive to pH and temperature. For the L-serine O-sulphate-degrading system from rat liver, the optimal pH is around 8.0.[2] Verify the optimal conditions for your enzyme and ensure your assay buffer and incubation temperature are appropriate.
-
Substrate Degradation: While generally stable, prolonged incubation at non-optimal pH or high temperatures could lead to the non-enzymatic breakdown of this compound. It is advisable to prepare fresh substrate solutions and store them at 2-8°C.[4]
-
Issue 2: Unexpected inhibition of my enzyme by this compound.
-
Question: I am not using this compound as a substrate, but its presence in my assay is reducing my enzyme's activity. Why is this happening?
-
Answer:
-
Known Inhibitory Activity: this compound is a known inhibitor of several enzymes, most notably serine racemase, where it acts as a non-competitive inhibitor.[1] It has also been shown to inhibit glutamate dehydrogenase.[5][6] The additional negative charge from the sulfate group can mimic other charged residues like glutamate, leading to binding at inhibitory sites.[1]
-
Non-specific Inhibition: At high concentrations, some compounds can cause non-specific inhibition through aggregation or denaturation of the enzyme. It is crucial to determine the IC50 and the mode of inhibition to understand if the effect is specific.
-
Issue 3: High background signal in my assay.
-
Question: I am observing a high background signal in my no-enzyme control wells. What could be the cause?
-
Answer:
-
Non-enzymatic Substrate Breakdown: Pyridoxal 5'-phosphate, often used as a cofactor, can catalyze the non-enzymatic breakdown of this compound, especially in the presence of metal salts, leading to the formation of the same products as the enzymatic reaction (pyruvate, ammonia, and sulfate).[2] Running a control with the substrate and cofactor but without the enzyme is crucial to quantify this background rate.
-
Interference with Detection Method: If you are detecting pyruvate or ammonia, components of your assay buffer or the this compound itself might interfere with your detection reagents. For instance, if using a colorimetric or fluorometric assay for pyruvate, ensure that none of your reagents quench or produce a signal in the absence of the enzymatic reaction.
-
Issue 4: Difficulty in detecting the reaction products.
-
Question: My enzyme is supposed to degrade this compound to pyruvate, ammonia, and sulfate. What are the best methods to detect these products?
-
Answer:
-
Pyruvate Detection: Pyruvate can be detected using several methods:
-
Enzymatic Assays: A common method involves using lactate dehydrogenase (LDH) and monitoring the decrease in NADH absorbance at 340 nm.[7] More sensitive fluorometric assays utilize pyruvate oxidase, which generates hydrogen peroxide that reacts with a probe like Amplex Red to produce a fluorescent product.[7]
-
Chromatographic Methods: HPLC can be used for the separation and quantification of pyruvate.[7]
-
-
Ammonia Detection:
-
Enzymatic Assays: Glutamate dehydrogenase can be used in a reaction that consumes NADPH, which can be monitored by the decrease in absorbance at 340 nm.[8]
-
-
Sulfate Detection: Inorganic sulfate can be measured using various methods, including precipitation with barium chloride followed by turbidimetry or colorimetric assays.
-
Quantitative Data Summary
The following table summarizes key quantitative data for enzyme kinetic assays involving this compound, primarily focusing on its role as an inhibitor of serine racemase.
| Parameter | Enzyme | Value | Assay Conditions | Reference |
| Inhibition Type | Serine Racemase | Non-competitive | 50 mM Tris-HCl (pH 8.2), 37°C | [1] |
| Apparent Km for L-serine | Serine Racemase | 5.6 ± 0.5 mM | 50 mM Tris-HCl (pH 8.2), 37°C | [1] |
| This compound Concentration for Inhibition | Serine Racemase | Millimolar range | 50 mM Tris-HCl (pH 8.2), 37°C | [1] |
| Optimal pH for this compound degradation | Rat Liver Enzyme | ~8.0 | - | [2] |
Detailed Experimental Protocol: Serine Racemase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on serine racemase activity. The assay measures the production of D-serine from L-serine.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2.
-
Enzyme Solution: Purified serine racemase diluted in assay buffer to the desired concentration (e.g., 10 µg/mL).[1]
-
Substrate Solution: 100 mM L-serine in assay buffer.
-
Cofactor Solution: 150 µM Pyridoxal 5'-phosphate (PLP) in assay buffer.
-
Inhibitor Stock Solution: 100 mM this compound potassium salt in assay buffer. Prepare serial dilutions to obtain a range of final assay concentrations (e.g., 0-20 mM).
2. Assay Procedure:
-
Set up reactions in microcentrifuge tubes or a 96-well plate. For each reaction, prepare a master mix containing the assay buffer, enzyme solution, and PLP solution.
-
Add the desired volume of the this compound dilution or assay buffer (for the uninhibited control) to the respective tubes/wells.
-
Pre-incubate the enzyme with the inhibitor for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the L-serine substrate. The final concentrations in a 100 µL reaction volume could be:
-
50 mM Tris-HCl, pH 8.2
-
10 µg/mL purified enzyme
-
15 µM PLP
-
10 mM L-serine
-
Varying concentrations of this compound
-
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by adding a quenching agent, such as an equal volume of 10% trichloroacetic acid (TCA).
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for D-serine formation using a suitable method, such as HPLC with a chiral column or a coupled enzymatic assay.
3. Data Analysis:
-
Calculate the initial velocity of the reaction for each this compound concentration.
-
Plot the enzyme activity (initial velocity) as a function of the inhibitor concentration to determine the IC50.
-
To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (L-serine) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or other kinetic plots.[1]
Visualizations
Caption: General experimental workflow for an enzyme inhibition assay using this compound.
Caption: Troubleshooting decision tree for common issues in enzyme assays with this compound.
Caption: Simplified signaling pathway showing the inhibition of serine racemase by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the L-serine O-sulphate-degrading activity of pig liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-丝氨酸-O-硫酸酯 钾盐 | Sigma-Aldrich [sigmaaldrich.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. Enzyme assay of sulfotransferases for keratan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A sensitive fluorimetric assay for pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated enzymatic assay for plasma ammonia [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with L-Serine O-sulfate
Welcome to the technical support center for L-Serine O-sulfate (LSOS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of LSOS in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (LSOS)?
A1: this compound is primarily known as an inhibitor of the enzyme serine racemase.[1] Serine racemase is responsible for the synthesis of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. By inhibiting serine racemase, LSOS reduces the levels of D-serine, thereby modulating NMDA receptor activity.
Q2: I'm observing lower than expected efficacy of LSOS in my in vivo model. What could be the reason?
A2: One potential reason for reduced efficacy in vivo is the enzymatic degradation of LSOS. Studies have shown that liver enzymes can degrade LSOS, which may reduce its bioavailability and target engagement in the central nervous system. The rate of degradation can vary between species and individual animals, leading to inconsistent results.
Q3: My cell cultures are showing signs of toxicity after treatment with LSOS, even at concentrations intended to be non-toxic. Why is this happening?
A3: this compound is known to exhibit gliotoxicity, particularly in astrocyte cultures. Even at sub-toxic concentrations (e.g., 400 microM), LSOS can cause significant disruption to cellular metabolism.[2] This includes reduced glucose and alanine metabolism, and a decrease in de novo glutathione synthesis.[2] These metabolic disturbances can lead to cellular stress and, eventually, cell death, even if overt signs of acute toxicity are not immediately apparent.
Q4: I am using LSOS to study NMDA receptor function, but I am seeing paradoxical effects. What could be the cause?
A4: The effects of LSOS on NMDA receptor signaling are highly dependent on the baseline levels of D-serine and glutamate in your experimental system. If the system has low endogenous D-serine, the effect of LSOS might be minimal. Conversely, in a system with high D-serine levels, the inhibitory effect of LSOS will be more pronounced. Additionally, off-target effects on other components of the glutamatergic system could contribute to unexpected outcomes.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Serine Racemase Inhibition Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Substrate Competition | Ensure consistent and saturating concentrations of the substrate (L-serine) in your assay. | LSOS is a noncompetitive inhibitor of serine racemase, meaning it does not directly compete with L-serine for the catalytic site.[1] However, significant variations in substrate concentration can still affect enzyme kinetics and lead to variability in the measured inhibition. |
| Cofactor Instability | Prepare fresh solutions of the cofactor pyridoxal 5'-phosphate (PLP) for each experiment and protect them from light. | PLP is essential for serine racemase activity and is light-sensitive. Degradation of PLP will lead to reduced enzyme activity and can mask the inhibitory effects of LSOS. |
| Enzyme Purity and Activity | Verify the purity and specific activity of your serine racemase preparation. | Contaminating enzymes in an impure preparation can interfere with the assay. The activity of the enzyme can also decrease over time with improper storage. |
Issue 2: Unexpected Cell Death or Altered Morphology in Cell Culture
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Gliotoxicity | Perform a dose-response curve to determine the optimal non-toxic concentration of LSOS for your specific cell type. Start with concentrations below 400 microM. | LSOS is known to be toxic to glial cells, particularly astrocytes.[2] The toxic concentration can vary between cell lines and primary cultures. |
| Metabolic Disruption | Supplement the culture medium with antioxidants like N-acetylcysteine or glutathione precursors. | LSOS can reduce glutathione synthesis, leading to increased oxidative stress.[2] Supplementation may help mitigate these effects. |
| Off-Target Enzyme Inhibition | Consider the potential impact of inhibiting aspartate aminotransferase and alanine aminotransferase in your experimental system. | At 400 microM, LSOS can significantly inhibit these key metabolic enzymes, leading to widespread metabolic dysregulation.[2] |
Issue 3: Off-Target Effects Complicating Data Interpretation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Inhibition of Glutamate Dehydrogenase | Measure downstream metabolites of the TCA cycle (e.g., alpha-ketoglutarate) to assess the impact on this pathway. | LSOS is a known inhibitor of glutamate dehydrogenase, which links amino acid and carbohydrate metabolism.[3][4] Inhibition can lead to alterations in cellular energy production and neurotransmitter synthesis. |
| Inhibition of Aspartate Aminotransferase | Measure levels of aspartate and glutamate to assess the impact on amino acid metabolism. | Inhibition of this enzyme can disrupt the malate-aspartate shuttle and affect cellular redox balance.[2] |
| Lack of Specificity Data | If possible, perform a broader screen of LSOS against a panel of related enzymes to identify other potential off-target interactions. | Understanding the full off-target profile of LSOS is crucial for accurately interpreting experimental results. |
Quantitative Data Summary
Table 1: Off-Target Enzyme Inhibition by this compound
| Enzyme | Cell Type/Tissue | Concentration of LSOS | % Inhibition | Reference |
| Alanine Aminotransferase | Cultured Rat Cortical Astrocytes | 400 µM | 53% | [2] |
| Aspartate Aminotransferase | Cultured Rat Cortical Astrocytes | 400 µM | 67% | [2] |
Detailed Experimental Protocols
Protocol 1: Serine Racemase Inhibition Assay
This protocol is adapted from established methods for measuring serine racemase activity.
Materials:
-
Purified serine racemase enzyme
-
L-Serine (substrate)
-
This compound (inhibitor)
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer (pH 8.2)
-
Detection reagent for D-serine (e.g., D-amino acid oxidase-based assay)
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.2), 10 mM L-serine, and 15 µM PLP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the purified serine racemase enzyme (e.g., 10 µg/mL).
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by heat inactivation or addition of a stop solution).
-
Quantify the amount of D-serine produced using a suitable detection method.
-
Calculate the percent inhibition for each concentration of LSOS and determine the IC50 value if desired.
Protocol 2: Cell Viability Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of LSOS in cultured cells.
Materials:
-
Cells of interest (e.g., primary astrocytes)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include an untreated control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control for each concentration of LSOS.
Visualizations
Caption: Overview of the primary and off-target effects of this compound.
Caption: A logical workflow for troubleshooting unexpected results in experiments using this compound.
References
- 1. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the gliotoxin L-serine-O-sulphate on cellular metabolism in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of glutamate dehydrogenase by L-serine O-sulphate and related compounds and by photo-oxidation in the presence of Rose Bengal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibition of glutamate dehydrogenase by l-serine O-sulphate and related compounds and by photo-oxidation in the presence of Rose Bengal - PMC [pmc.ncbi.nlm.nih.gov]
How to control for non-specific binding of L-Serine O-sulfate
Welcome to the technical support center for L-Serine O-sulfate (L-SOS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving L-SOS, with a particular focus on controlling for non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound (L-SOS) is a structural analog of L-serine and a non-proteinogenic amino acid.[1] Its primary established mechanism of action is the noncompetitive inhibition of the enzyme serine racemase.[2] This inhibition leads to a decrease in the synthesis of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4] Consequently, L-SOS can indirectly modulate NMDA receptor activity.
Q2: Why is controlling for non-specific binding important in experiments with L-SOS?
A2: Controlling for non-specific binding (NSB) is critical to ensure that the observed experimental effects are due to the specific interaction of L-SOS with its intended target (e.g., serine racemase) and not due to interactions with other molecules or surfaces.[5] High NSB can lead to inaccurate data, false positives, and misinterpretation of results. This is particularly important in binding assays where the goal is to quantify the specific interaction between a ligand like L-SOS and its receptor.
Q3: What are the general strategies to minimize non-specific binding of L-SOS?
A3: Several strategies can be employed to reduce NSB in your experiments:
-
Optimization of Buffer Conditions: Adjusting the pH and ionic strength of your experimental buffer can minimize electrostatic interactions that contribute to NSB.[5][6]
-
Use of Blocking Agents: Incorporating blocking agents into your assay buffer can saturate non-specific binding sites on surfaces and other proteins.[7][8]
-
Inclusion of Detergents: Adding a non-ionic detergent can help to reduce hydrophobic interactions that may cause NSB.[5][7]
-
Proper Control Experiments: Designing and including appropriate negative controls is essential to quantify and subtract the non-specific binding signal.[6]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) is a common issue in binding assays. This guide provides a systematic approach to troubleshooting and resolving this problem in your L-SOS experiments.
| Potential Cause | Troubleshooting Steps & Optimization |
| Suboptimal Buffer Conditions | Adjust pH: The charge of L-SOS and interacting proteins is pH-dependent. Empirically test a range of pH values around the physiological pH (7.4) to find the optimal condition that minimizes NSB while maintaining specific binding. Increase Ionic Strength: High salt concentrations can shield electrostatic interactions. Try titrating sodium chloride (NaCl) into your buffer, starting from 50 mM and increasing up to 200 mM, to identify the optimal concentration for reducing NSB.[5] |
| Inadequate Blocking | Optimize Blocking Agent Concentration: Bovine Serum Albumin (BSA) is a commonly used blocking agent.[9][10] Prepare a range of BSA concentrations in your assay buffer (e.g., 0.1% to 5% w/v) to determine the most effective concentration for your system.[7][9] Try Alternative Blocking Agents: If BSA is not effective, consider other protein-based blockers like casein or fish gelatin.[7][9] For certain applications, non-protein blocking agents like polyvinylpyrrolidone (PVP) may be beneficial.[9] Increase Blocking Incubation Time: Ensure that the blocking step is sufficiently long to allow the blocking agent to saturate all non-specific sites. An incubation of 1-2 hours at room temperature or overnight at 4°C is a good starting point.[11] |
| Hydrophobic Interactions | Add a Non-ionic Detergent: Hydrophobic interactions can contribute significantly to NSB. The inclusion of a low concentration (0.01% to 0.1%) of a non-ionic detergent like Tween-20 in your wash buffers can help disrupt these interactions.[6][7] |
| Issues with Ligand or Receptor Preparation | Check Ligand Purity: Impurities in your L-SOS preparation could contribute to NSB. Ensure you are using a high-purity compound. Optimize Receptor/Protein Concentration: Using an excessively high concentration of your target protein or membrane preparation can increase the number of available non-specific binding sites. Titrate the amount of protein to find an optimal balance between specific and non-specific signals.[6] |
| Inadequate Washing | Increase Wash Steps: Insufficient washing may not effectively remove unbound and non-specifically bound L-SOS. Increase the number and volume of wash steps.[6] Use Ice-Cold Wash Buffer: Performing washes with ice-cold buffer can help to slow the dissociation of the specific L-SOS-target complex while effectively removing non-specifically bound molecules.[12] |
Key Experimental Protocols
Protocol 1: General Radioligand Binding Assay to Determine Non-Specific Binding
This protocol provides a general framework for a radioligand binding assay to quantify the specific and non-specific binding of a radiolabeled ligand (e.g., [³H]-L-SOS).
Materials:
-
Radiolabeled L-SOS ([³H]-L-SOS)
-
Unlabeled L-SOS (for determining non-specific binding)
-
Membrane preparation containing the target receptor (e.g., from cells or tissue homogenates)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold Assay Buffer)
-
Blocking Agent (e.g., BSA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare a membrane suspension containing your target protein at a predetermined optimal concentration.
-
Assay Setup: Set up three sets of reaction tubes:
-
Total Binding: Add assay buffer, radiolabeled L-SOS, and the membrane preparation.
-
Non-Specific Binding: Add assay buffer, radiolabeled L-SOS, a high concentration of unlabeled L-SOS (typically 100- to 1000-fold higher than the radiolabeled ligand), and the membrane preparation.[6]
-
Blank (Filter Binding): Add assay buffer and radiolabeled L-SOS (no membranes).
-
-
Incubation: Incubate the tubes at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium. This should be determined empirically.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum filtration manifold.
-
Washing: Immediately wash the filters with multiple volumes of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
Convert CPM to molar quantities to determine binding affinity (Kd) and receptor density (Bmax).
-
Quantitative Data Summary
The following table provides a general guide for optimizing blocking agent concentrations. The optimal concentration for your specific assay should be determined empirically.
| Blocking Agent | Typical Starting Concentration | Recommended Range | Notes |
| Bovine Serum Albumin (BSA) | 1% (w/v) | 0.1% - 5% (w/v)[7][9] | Most common blocking agent. Cost-effective and generally effective. |
| Casein/Non-Fat Dry Milk | 3% (w/v) | 1% - 5% (w/v)[7] | Can be more effective than BSA for certain types of NSB. |
| Fish Gelatin | 0.5% (v/v) | 0.1% - 1% (v/v) | Useful for reducing cross-reactivity with mammalian antibodies. |
| Polyvinylpyrrolidone (PVP) | 1% (w/v) | 0.5% - 2% (w/v)[9] | A non-protein alternative, useful for detecting small proteins. |
Signaling Pathway and Experimental Workflow Diagrams
L-SOS Signaling Pathway via Serine Racemase Inhibition
The following diagram illustrates the primary signaling pathway affected by this compound. L-SOS inhibits serine racemase, leading to a reduction in D-serine levels. As D-serine is a co-agonist for the NMDA receptor, its depletion results in decreased NMDA receptor activation, which can impact downstream cellular processes such as calcium influx and synaptic plasticity.
Caption: L-SOS inhibits serine racemase, reducing D-serine synthesis and NMDA receptor activation.
Experimental Workflow for Controlling Non-Specific Binding
This diagram outlines a logical workflow for identifying and mitigating non-specific binding in an L-SOS experiment.
Caption: A systematic workflow for troubleshooting and reducing high non-specific binding.
References
- 1. L-serine metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Changes in Serine Racemase-Dependent Modulation of NMDA Receptor: Impact on Physiological and Pathological Brain Aging [frontiersin.org]
- 5. nicoyalife.com [nicoyalife.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. rndsystems.com [rndsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Mitigating L-Serine O-Sulfate (SOS) Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of L-Serine O-sulfate (SOS) during in vitro experiments.
Troubleshooting Guide
Encountering unexpected cell death or altered cellular behavior during experiments with this compound (SOS)? This guide provides potential causes and solutions to help you troubleshoot and optimize your cell culture conditions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of cell death observed shortly after SOS administration. | Excitotoxicity: SOS is a substrate for glutamate transporters, leading to an increase in extracellular glutamate-like effects.[1] | - Co-administer a non-NMDA receptor antagonist: For example, GYKI-52466.[2] - Supplement with L-Serine: L-Serine can have neuroprotective effects and may help alleviate excitotoxicity.[3][4] Start with a concentration range of 0.1-3.2 mM.[3] |
| Gradual decline in cell viability over time. | Metabolic Stress: SOS disrupts glucose and alanine metabolism and inhibits key enzymes like alanine and aspartate aminotransferases.[1] Depletion of Glutathione: SOS has been shown to reduce de novo glutathione synthesis.[1] | - Supplement with L-Glutamine: L-Glutamine is a key energy source and a precursor for glutathione synthesis.[5] - Add N-acetylcysteine (NAC): NAC is a precursor to L-cysteine, which is the rate-limiting amino acid for glutathione synthesis.[6] - Supplement with antioxidants: Vitamin E or other antioxidants can help combat oxidative stress resulting from metabolic disruption.[6][7] |
| Inconsistent results between experiments. | Pyridoxal 5'-phosphate (P5P) Instability: P5P, a crucial coenzyme for many enzymes inhibited by SOS, is unstable in cell culture media, especially when exposed to light.[8] | - Supplement with fresh P5P or Pyridoxine: Add P5P to the assay buffer or supplement the culture medium with the more stable precursor, pyridoxine.[8] - Protect media from light: Store and handle all media and supplements in the dark.[8] |
| Difficulty in rescuing cells from SOS-induced toxicity. | Irreversible Enzyme Inhibition: SOS may cause irreversible or difficult-to-reverse inhibition of certain enzymes. | - Pre-treatment with mitigating agents: Apply cytoprotective agents before adding SOS to the culture. - Optimize concentration and timing: Perform dose-response and time-course experiments for both SOS and the potential mitigating agents to find the optimal protective window. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about working with this compound and managing its cytotoxicity in cell culture.
Q1: What is the primary mechanism of this compound (SOS) cytotoxicity?
A1: The cytotoxicity of SOS is multifactorial. As a substrate for high-affinity sodium-dependent glutamate transporters, it can induce excitotoxicity-like effects.[1] Furthermore, SOS disrupts key metabolic pathways, including glucose and alanine metabolism, and inhibits several pyridoxal 5'-phosphate (P5P)-dependent enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and serine racemase.[1][9] It also reduces the synthesis of the antioxidant glutathione.[1]
Q2: Can I supplement my cell culture medium with L-Serine to counteract SOS toxicity?
A2: Yes, supplementing with L-Serine is a promising strategy. L-Serine has demonstrated cytoprotective and antioxidant effects in various models of cellular stress.[3][10][11] It can help mitigate oxidative stress and may compete with SOS for certain enzymatic pathways, although direct competition studies are limited. A starting concentration range of 0.1 to 3.2 mM has been shown to be effective against hydrogen peroxide-induced cytotoxicity.[3]
Q3: What other supplements can I add to my cell culture medium to reduce SOS-induced cell death?
A3: Several supplements may help mitigate SOS cytotoxicity by targeting its various mechanisms of action:
-
Antioxidants: To combat the oxidative stress induced by metabolic disruption, you can add antioxidants like N-acetylcysteine (NAC) or Vitamin E to your culture medium.[2][6][7]
-
Glutathione Precursors: Since SOS can deplete glutathione, supplementing with precursors like L-glutamine or NAC can support glutathione synthesis and enhance the cell's antioxidant capacity.[5][6]
-
Pyridoxal 5'-phosphate (P5P) or Pyridoxine: Given that SOS inhibits several P5P-dependent enzymes, ensuring an adequate supply of this coenzyme is crucial. Due to P5P's instability in media, consider adding it directly to your assay buffer or supplementing your media with its more stable precursor, pyridoxine (a form of vitamin B6).[8][12]
Q4: Are there any specific inhibitors I can use to block SOS toxicity?
A4: Since SOS acts as a substrate for glutamate transporters, leading to excitotoxicity, inhibitors of downstream pathways can be effective. Non-NMDA receptor antagonists, such as GYKI-52466, have been shown to be potent neuroprotectants against glutamate-mediated toxicity and could be tested in your system.[2]
Q5: My cells are still dying. What are some general troubleshooting steps for cell culture experiments?
A5: If you continue to experience high levels of cell death, consider these general cell culture troubleshooting steps:
-
Check for contamination: Regularly test your cultures for microbial contamination, including mycoplasma.[13]
-
Verify incubator conditions: Ensure the temperature and CO2 levels in your incubator are accurate and stable.[13]
-
Assess reagent quality: Use fresh, high-quality media, serum, and supplements. Test new lots of reagents before use in critical experiments.[13]
-
Optimize cell density: Do not let your cultures become over-confluent, as this can lead to cell death. Passage cells during the late log phase of growth.[13]
-
Handle cells with care: When thawing and passaging, handle cells gently to avoid mechanical stress.[13]
Quantitative Data Summary
The following table summarizes quantitative data for potential mitigating agents based on available literature. Note that these concentrations were not tested directly against SOS-induced cytotoxicity and should be optimized for your specific cell line and experimental conditions.
| Mitigating Agent | Cell Type | Cytotoxic Insult | Effective Concentration Range | Observed Effect | Reference |
| L-Serine | Human Umbilical Vein Endothelial Cells (HUVECs) | Hydrogen Peroxide (0.5 mM) | 0.1 - 3.2 mM | Increased cell viability, induction of Nrf2 activity, HO-1 expression, and NOx production. | [3] |
| N-acetylcysteine (NAC) | C6 Glial Cells | Glutamate (10 mM) | 100 µM - 1 mM | Complete protection from glutamate-induced cell death; maintained cellular glutathione levels. | [6] |
| Lipoic Acid | C6 Glial Cells | Glutamate (10 mM) | 100 µM - 1 mM | Complete protection from glutamate-induced cell death; maintained cellular glutathione levels. | [6] |
Experimental Protocols
Protocol 1: Assessing the Cytotoxicity of this compound (SOS) using the MTT Assay
This protocol outlines a standard procedure to determine the cytotoxic effects of SOS on a given cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound (SOS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
SOS Treatment: Prepare a series of dilutions of SOS in complete cell culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of SOS. Include a vehicle control (medium without SOS).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Evaluating the Efficacy of Mitigating Agents against SOS Cytotoxicity
This protocol describes how to test the protective effects of agents like L-Serine or NAC against SOS-induced cytotoxicity.
Materials:
-
Same as Protocol 1
-
Potential mitigating agent (e.g., L-Serine, NAC)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Pre-treatment (Optional but Recommended): Remove the medium and add fresh medium containing the desired concentration of the mitigating agent. Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).
-
Co-treatment: Remove the pre-treatment medium (if applicable) and add medium containing both the mitigating agent and SOS at a concentration known to cause significant cytotoxicity (e.g., the IC50 value determined from Protocol 1).
-
Controls: Include the following controls:
-
Vehicle control (medium only)
-
SOS only
-
Mitigating agent only
-
-
Incubation, MTT Assay, and Data Analysis: Follow steps 3-7 from Protocol 1.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Impact of the gliotoxin L-serine-O-sulphate on cellular metabolism in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective strategies in a model of chronic glutamate-mediated motor neuron toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and cytoprotective effects of L-Serine on human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamine drives glutathione synthesis and contributes to radiation sensitivity of A549 and H460 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Neuroprotection - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. L-Serine: a Naturally-Occurring Amino Acid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. l-Serine protects mouse hippocampal neuronal HT22 cells against oxidative stress-mediated mitochondrial damage and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 细胞培养中的维生素B6、吡哆醛和吡哆醇 [sigmaaldrich.com]
- 13. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
Technical Support Center: Ensuring the Purity of L-Serine O-sulfate for Sensitive Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of L-Serine O-sulfate for sensitive assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a sulfated analog of the amino acid L-serine. In research, it is primarily used as an inhibitor of serine racemase, an enzyme that synthesizes D-serine.[1][2] D-serine is a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity, learning, and memory.[3][4] By inhibiting serine racemase, this compound can be used to study the roles of D-serine and NMDA receptor function in various neurological processes and disease models.[2][4] It has also been shown to inhibit glutamate dehydrogenase.[5]
Q2: What are the most common impurities in commercially available this compound?
The most common impurities in this compound preparations include:
-
L-Serine: Unreacted starting material from the synthesis process.[3]
-
Inorganic Sulfate: A potential byproduct of synthesis or degradation.[6][7]
-
Other Synthesis-Related Byproducts: Depending on the synthetic route, other related compounds may be present. For instance, O-sulfonation during peptide synthesis can occur as a side reaction.[8]
Q3: Why is the purity of this compound critical for sensitive assays?
The purity of this compound is paramount for sensitive assays, particularly those involving NMDA receptors or other glutamate receptors, for the following reasons:
-
L-Serine as a Contaminant: High concentrations of L-serine can act as an agonist at the NMDA receptor recognition site, potentially confounding the results of experiments aiming to study the effects of NMDA receptor inhibition.[9]
-
Inorganic Sulfate Interference: Sulfate ions can interfere with certain enzymatic assays and may affect the activity of various proteins.[10][11]
-
Assay Interference: Impurities can lead to promiscuous enzymatic inhibition or other assay artifacts, leading to misleading results.[12]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in NMDA receptor assays.
Possible Cause: Contamination of this compound with L-Serine.
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of your this compound stock using HPLC. A significant peak corresponding to L-Serine indicates contamination.
-
Run Control Experiments: Include a control group treated with the same concentration of L-Serine that was detected as an impurity in your this compound stock. This will help to differentiate the effects of L-Serine from those of this compound.
-
Source High-Purity Reagent: Procure this compound with a guaranteed high purity (e.g., ≥99%) from a reputable supplier. Always check the certificate of analysis.
Issue 2: Reduced enzyme activity in an unrelated enzymatic assay when using this compound.
Possible Cause: Inhibition by this compound or interference from inorganic sulfate impurities.
Troubleshooting Steps:
-
Check for Known Inhibition: this compound is known to inhibit serine racemase and glutamate dehydrogenase.[1][5] Review the literature to determine if your enzyme of interest is a known target.
-
Quantify Inorganic Sulfate: Use a method like ion chromatography to determine the concentration of inorganic sulfate in your this compound solution.[13]
-
Test for Sulfate Interference: Prepare a control experiment with a concentration of a simple sulfate salt (e.g., sodium sulfate) equivalent to the measured impurity level to see if it replicates the observed effect.
-
Dialysis/Buffer Exchange: If sulfate interference is suspected, consider dialyzing your this compound solution or performing a buffer exchange to remove small molecule impurities.
Purity Analysis and Impurity Quantification
To ensure the reliability of your experimental results, it is crucial to assess the purity of your this compound. The following tables summarize common analytical methods and typical impurity levels found in pharmaceutical-grade L-Serine.
Table 1: Analytical Methods for Purity Assessment of this compound
| Analytical Method | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantification of this compound and detection of L-Serine impurity. | Requires derivatization for UV detection of L-Serine.[14][15][16] Chiral columns can be used for enantiomeric separation.[17] |
| Mass Spectrometry (MS) | Identification of this compound and potential impurities. | Can be coupled with HPLC (LC-MS) for enhanced separation and identification.[18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | Provides detailed structural information but may have lower sensitivity for trace impurities compared to other methods.[8][19] |
| Ion Chromatography | Quantification of inorganic sulfate. | The method of choice for accurate sulfate quantification.[13][20] |
Table 2: Typical Impurity Limits in Pharmaceutical Grade L-Serine
This table provides an example of typical specifications for a related compound, L-Serine, which can serve as a benchmark for assessing the quality of this compound starting materials.
| Impurity | Specification Limit | Reference |
| Sulfate (SO₄) | ≤ 300 ppm | [6] |
| Ninhydrin-positive substances (each) | ≤ 0.2 % | [21] |
| Total Impurities (by HPLC) | ≤ 0.5 % | [21] |
Experimental Protocols
Protocol 1: HPLC Method for the Quantification of L-Serine Impurity in this compound
This protocol is adapted from methods for the analysis of D-/L-serine.[14][15]
1. Principle: L-Serine is derivatized with a fluorogenic reagent, such as ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC), to form a fluorescent adduct that can be detected by HPLC with a fluorescence detector.
2. Reagents:
-
L-Serine standard
-
This compound sample
-
Ortho-phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Boric acid buffer (pH 10.4)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Mobile Phase: Prepare a suitable gradient of methanol and a phosphate buffer.
3. Derivatization Procedure:
-
Prepare a stock solution of the OPA/NAC derivatizing reagent.
-
In a vial, mix a known volume of the this compound sample or L-Serine standard with the derivatizing reagent.
-
Allow the reaction to proceed for a specific time at room temperature.
4. HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with methanol and phosphate buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm)
-
Injection Volume: 20 µL
5. Quantification:
-
Generate a standard curve by injecting known concentrations of the derivatized L-Serine standard.
-
Determine the concentration of L-Serine in the this compound sample by comparing its peak area to the standard curve.
Protocol 2: Quantification of Inorganic Sulfate by Ion Chromatography
1. Principle: Ion chromatography separates ions based on their affinity for an ion-exchange resin. The separated ions are then detected by a conductivity detector.
2. Reagents:
-
Sulfate standard solution
-
This compound sample
-
Eluent (e.g., sodium carbonate/sodium bicarbonate solution)
-
Regenerant (e.g., sulfuric acid)
3. Ion Chromatography Conditions:
-
Column: Anion-exchange column
-
Eluent: Isocratic elution with sodium carbonate/sodium bicarbonate.
-
Flow Rate: 1.0 mL/min
-
Detection: Suppressed conductivity detector
-
Injection Volume: 50 µL
4. Quantification:
-
Create a calibration curve using known concentrations of the sulfate standard.
-
Calculate the concentration of sulfate in the this compound sample based on the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for using this compound.
Caption: this compound inhibits D-Serine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Antinociceptive Effect of Rat D-Serine Racemase Inhibitors, L-Serine-O-Sulfate, and L-Erythro-3-Hydroxyaspartate in an Arthritic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine Racemase Regulated by Binding to Stargazin and PSD-95: POTENTIAL N-METHYL-d-ASPARTATE-α-AMINO-3-HYDROXY-5-METHYL-4-ISOXAZOLEPROPIONIC ACID (NMDA-AMPA) GLUTAMATE NEUROTRANSMISSION CROSS-TALK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The inhibition of glutamate dehydrogenase by L-serine O-sulphate and related compounds and by photo-oxidation in the presence of Rose Bengal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High concentrations of neutral amino acids activate NMDA receptor currents in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Promiscuity in the Enzymatic Catalysis of Phosphate and Sulfate Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitation of sulfate and thiosulfate in clinical samples by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous analysis of D- and L-serine in cerebrospinal fluid by use of HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Serine O-sulfation probed by IRMPD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. On the determination of inorganic sulfate in serum and dialysate (1981) | Masami Kan | 1 Citations [scispace.com]
- 21. itwreagents.com [itwreagents.com]
Adjusting assay conditions for optimal L-Serine O-sulfate activity
Welcome to the technical support center for L-Serine O-sulfate (LSOS) related assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic products of this compound degradation?
A1: The enzymatic degradation of this compound via α,β-elimination yields inorganic sulfate, pyruvate, and ammonia.[1] Studies on enzymes from rat liver and Pseudomonas have confirmed these products are formed in equivalent amounts.[1][2] Free L-serine is not typically detected as a direct product of this reaction.[1]
Q2: What is a typical starting pH for an assay involving an this compound-metabolizing enzyme?
A2: The optimal pH can vary significantly depending on the specific enzyme. A general starting point is a slightly alkaline buffer. For instance, an enzyme from Pseudomonas showed an optimal pH of 8.3, while assays involving serine racemase are often conducted at a pH between 8.0 and 8.2.[3] It is always recommended to perform a pH optimization experiment for your specific enzyme, testing a range from approximately 7.0 to 9.5.
Q3: What is the recommended temperature for an this compound enzyme assay?
A3: As with pH, the optimal temperature is enzyme-dependent. Many standard assays are performed at 37°C, which is suitable for mammalian enzymes like serine racemase.[3][4] However, some microbial enzymes may have higher optima, such as 50°C for an enzyme from Pseudomonas FR. Temperature can significantly impact enzyme activity, with a 10°C rise potentially increasing activity by 50-100% up to the enzyme's optimum.[5] Exceeding the optimal temperature can lead to rapid denaturation and loss of activity.[6]
Q4: Does the enzymatic reaction require any specific cofactors?
A4: Yes, pyridoxal 5'-phosphate (PLP) is a crucial coenzyme for many enzymes that metabolize amino acids, including those that act on this compound.[1] For example, serine racemase activity assays include PLP in the reaction medium.[3][4] It is important to note that PLP in the presence of certain metal salts can also catalyze the non-enzymatic breakdown of this compound, which should be controlled for in your experiments.[1]
Q5: How do I determine the optimal substrate concentration for my experiment?
A5: The optimal concentration of this compound depends on the kinetic properties (e.g., K_m) of the enzyme being studied. A common practice is to start with a substrate concentration that is not limiting, often in the range of 1 to 20 mM.[3] To properly characterize the enzyme, it is best to perform a substrate titration experiment, measuring the initial reaction velocity at various this compound concentrations to determine the K_m and V_max.
Data Summary Tables
Table 1: Reported Optimal pH and Temperature for LSOS-related Enzyme Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Pseudomonas FR (Enzyme A) | 8.3 | 50 | |
| Pseudomonas FR (Enzyme B) | 7.8 | 50 | |
| Rat Liver | Not specified | Not specified | [1] |
| Serine Racemase (assay condition) | 8.0 - 8.2 | 37 | [3][4] |
| Serine Protease (Mucor subtilissimus) | 6.0 - 10.5 | 45 - 50 | [7] |
Table 2: Common Reagent Concentrations for LSOS Assays
| Reagent | Typical Concentration | Purpose | Reference |
| This compound | 1 - 20 mM | Substrate | [3] |
| Buffer (e.g., Tris-HCl) | 50 mM | Maintain pH | [3][4] |
| Pyridoxal 5'-phosphate (PLP) | 15 µM | Coenzyme | [3][4] |
| Dithiothreitol (DTT) | 2 mM | Reducing Agent | [4] |
| EDTA | 1 mM | Chelating Agent | [4] |
Troubleshooting Guide
Problem 1: No or Very Low Enzyme Activity
| Possible Cause | Recommended Solution |
| Incorrect Assay Conditions | Verify that the pH, temperature, and ionic strength of the assay buffer are optimal for your specific enzyme. Refer to the literature for similar enzymes or perform optimization experiments. |
| Degraded Reagents | Prepare fresh buffers and substrate solutions. Ensure that cofactors like PLP have been stored correctly and are not expired. Thaw all components completely and mix gently before use.[8] |
| Inactive Enzyme | The enzyme may have been inactivated during purification or storage. Verify the enzyme's integrity using a standard activity test or SDS-PAGE. Avoid repeated freeze-thaw cycles. |
| Presence of Inhibitors | Samples may contain endogenous inhibitors. Common lab reagents like EDTA (>0.5 mM), SDS (>0.2%), or sodium azide (>0.2%) can also interfere with assays.[8] Consider sample purification or dialysis. |
Problem 2: High Background Signal (Non-Enzymatic Degradation)
| Possible Cause | Recommended Solution |
| Non-enzymatic Substrate Breakdown | This compound can be degraded non-enzymatically by PLP in the presence of metal ions.[1] Run a "no-enzyme" control (blank) containing all reaction components, including the substrate and PLP, to measure and subtract this background rate. |
| Contaminated Reagents | Ensure all buffers and water are free of microbial or chemical contaminants that could interfere with the assay. |
| Incorrect Wavelength | If using a spectrophotometric assay, ensure you are measuring at the correct wavelength for your detection method and that the plate type is appropriate (e.g., clear plates for colorimetric assays).[8] |
Problem 3: Inconsistent Results or Poor Reproducibility
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and avoid pipetting very small volumes.[8] Prepare a master mix for the reaction components to ensure consistency across wells.[8] |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated dispenser to start reactions simultaneously. Ensure the timing of measurements is precise for kinetic assays. |
| Temperature Fluctuations | Ensure consistent temperature control throughout the assay. Pre-warm all reagents and plates to the assay temperature.[9] |
| Sample Variability | If using biological samples, variations in sample preparation can lead to inconsistent results. Standardize the sample preparation protocol. Use fresh samples whenever possible.[8] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Degradation
This protocol is a generalized method for measuring the activity of an enzyme that degrades this compound into pyruvate, ammonia, and sulfate. The production of pyruvate can be continuously monitored by coupling its reduction to lactate with the oxidation of NADH, catalyzed by lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the rate of pyruvate formation.
Materials:
-
This compound
-
Enzyme preparation (purified or cell lysate)
-
Tris-HCl buffer (50 mM, pH 8.2)
-
Pyridoxal 5'-phosphate (PLP)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a Master Mix: For each reaction, prepare a master mix containing the buffer, PLP, NADH, and LDH. The final concentrations in a 200 µL reaction volume should be:
-
50 mM Tris-HCl, pH 8.2
-
15 µM PLP
-
0.2 mM NADH
-
10 units/mL LDH
-
-
Prepare Blanks and Samples:
-
Sample Wells: Add 180 µL of the master mix to each well, followed by the appropriate amount of enzyme preparation.
-
No-Enzyme Control (Blank): Add 180 µL of the master mix to at least three wells, followed by the same volume of buffer used for the enzyme. This control accounts for any non-enzymatic degradation of LSOS or NADH.
-
-
Equilibration: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate the Reaction: Add 20 µL of this compound solution (to achieve a final concentration of 10 mM) to all wells to start the reaction. Mix gently by pipetting or with a plate shaker.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve for each well.
-
Subtract the average rate of the "no-enzyme" control from the sample rates to get the enzyme-dependent rate.
-
Use the Beer-Lambert law (ε_NADH = 6220 M⁻¹cm⁻¹) to convert the rate of NADH consumption to the rate of pyruvate production, which reflects the enzyme activity.
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Experimental workflow for a coupled spectrophotometric LSOS assay.
Caption: Enzymatic degradation pathway of this compound.
Caption: Troubleshooting logic for low or no enzyme activity.
References
- 1. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity of the L-serine O-sulphate degrading activities of Pseudomonas FR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. How Temperature Affects Enzyme Activity: Denaturation vs. Optimization [synapse.patsnap.com]
- 7. Biochemical and thermodynamic characteristics of a new serine protease from Mucor subtilissimus URM 4133 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. d-nb.info [d-nb.info]
Validation & Comparative
L-Serine O-Sulfate: A Comparative Analysis of Its Inhibitory Effect on Serine Racemase
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-Serine O-Sulfate with Other Known Inhibitors of Serine Racemase, Supported by Experimental Data.
This compound has been identified as an inhibitor of serine racemase, a pivotal enzyme in the central nervous system. Serine racemase catalyzes the conversion of L-serine to D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The modulation of serine racemase activity is a significant area of research for therapeutic interventions in neurological disorders associated with NMDA receptor dysfunction, such as schizophrenia, ischemia, and neurodegenerative diseases.[3][4] This guide provides a comparative analysis of the inhibitory effects of this compound on serine racemase against other known inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Comparative Inhibitory Potency
The inhibitory efficacy of various compounds against serine racemase is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the available quantitative data for this compound and other notable serine racemase inhibitors.
| Inhibitor | Type of Inhibition | IC50 | Ki | Source Organism of Enzyme | Reference |
| This compound | Non-competitive | Inhibition in the millimolar range | - | Rat | [5][6] |
| Malonate | Competitive | - | 71 µM | Rat | [7] |
| Malonate | Competitive | - | 59 µM (wild-type), 111 µM (mutant) | Human | [8] |
| 2,2-dichloromalonate | Competitive | 57 ± 1 µM | - | Mouse | |
| L-erythro-3-hydroxyaspartate (LEHA) | Competitive | - | - | Rat | [7][9] |
| L-β-EHAsn | Competitive | - | 40 µM | Mammalian | [10][11] |
| GSNO | - | 10 µM | - | - | [12] |
Signaling Pathway and Experimental Workflow
To understand the context of serine racemase inhibition, it is crucial to visualize its role in the glutamatergic synapse and the general workflow for assessing inhibitor potency.
Caption: Serine racemase synthesizes D-serine, a co-agonist for NMDA receptor activation.
Caption: A generalized workflow for determining the inhibitory potency of a compound.
Experimental Protocols
The following protocols are generalized methods for determining the inhibitory effect of compounds on serine racemase activity. Specific parameters may require optimization based on the enzyme source and experimental setup.
Protocol 1: Serine Racemase Activity and Inhibition Assay using a Coupled Enzyme System
This method measures the production of D-serine by coupling it to a D-amino acid oxidase (DAAO) reaction, which produces a detectable byproduct.
Materials and Reagents:
-
Purified recombinant serine racemase
-
L-serine (substrate)
-
This compound and other test inhibitors
-
D-amino acid oxidase (DAAO) from porcine kidney
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or another suitable HRP substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor for serine racemase)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader (fluorescence)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of serine racemase in assay buffer.
-
Prepare stock solutions of L-serine and inhibitors in assay buffer.
-
Prepare a detection mix containing DAAO, HRP, and Amplex Red in assay buffer.
-
-
Inhibitor Pre-incubation:
-
In the wells of a 96-well plate, add 10 µL of varying concentrations of the inhibitor (e.g., this compound). For the control, add 10 µL of assay buffer.
-
Add 20 µL of the serine racemase solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the L-serine substrate solution to each well.
-
Immediately add 60 µL of the detection mix to each well.
-
-
Data Acquisition:
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals for 30-60 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Direct Measurement of D-Serine Production by HPLC
This method provides a direct quantification of the D-serine produced and is considered a gold-standard for accuracy.
Materials and Reagents:
-
Purified recombinant serine racemase
-
L-serine (substrate)
-
This compound and other test inhibitors
-
Pyridoxal 5'-phosphate (PLP)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2
-
Trichloroacetic acid (TCA) for reaction termination
-
Derivatizing agent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine)
-
HPLC system with a chiral column
Methodology:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare a reaction mixture containing assay buffer, PLP, and purified serine racemase.
-
Add varying concentrations of the inhibitor to each tube.
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Initiation and Termination:
-
Initiate the reaction by adding L-serine.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a final concentration of 5% TCA.[6]
-
-
Sample Preparation:
-
Centrifuge the tubes to pellet the precipitated protein.
-
Collect the supernatant.
-
Derivatize the amino acids in the supernatant using a suitable fluorescent agent.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a chiral column capable of separating L- and D-serine enantiomers.
-
Quantify the D-serine peak area and determine its concentration based on a standard curve.
-
-
Data Analysis:
-
Calculate the amount of D-serine produced in the presence of different inhibitor concentrations.
-
Determine the percent inhibition and calculate the IC50 or Ki values as described in Protocol 1.
-
Conclusion
This compound acts as a non-competitive inhibitor of serine racemase, though with a relatively low potency, exhibiting inhibition in the millimolar range.[5] In comparison, other compounds like malonate and its derivatives, as well as L-erythro-3-hydroxyaspartate, demonstrate significantly higher inhibitory activity, with Ki and IC50 values in the micromolar range.[7][8] The choice of inhibitor for research or therapeutic development will depend on the required potency, specificity, and the desired mechanism of action. The provided protocols offer robust methods for the continued exploration and characterization of novel serine racemase inhibitors.
References
- 1. Postsynaptic Serine Racemase Regulates NMDA Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine racemase - Wikipedia [en.wikipedia.org]
- 3. Changes in Serine Racemase-Dependent Modulation of NMDA Receptor: Impact on Physiological and Pathological Brain Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human serine racemase, an emerging target for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Antinociceptive Effect of Rat D-Serine Racemase Inhibitors, L-Serine-O-Sulfate, and L-Erythro-3-Hydroxyaspartate in an Arthritic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structure of Mammalian Serine Racemase: EVIDENCE FOR CONFORMATIONAL CHANGES UPON INHIBITOR BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antinociceptive effect of rat D-serine racemase inhibitors, L-serine-O-sulfate, and L-erythro-3-hydroxyaspartate in an arthritic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary l-erythro-β-hydroxyasparagine—a novel serine racemase inhibitor and substrate of the Zn2+-dependent d-serine dehydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Commentary on Urinary l-erythro-β-hydroxyasparagine: a novel serine racemase inhibitor and substrate of the Zn2+-dependent d-serine dehydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric oxide S-nitrosylates serine racemase, mediating feedback inhibition of d-serine formation - PMC [pmc.ncbi.nlm.nih.gov]
L-Serine O-Sulfate: A Comparative Analysis of its Mechanism of Action on Target Enzymes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-Serine O-Sulfate's Performance with Alternative Enzyme Inhibitors, Supported by Experimental Data.
This compound (LSOS) is a versatile molecule that has garnered interest for its ability to modulate the activity of key enzymes involved in crucial neurological and metabolic pathways. This guide provides a comprehensive comparison of the mechanism of action of LSOS on its primary target enzymes, serine racemase and glutamate dehydrogenase, alongside alternative inhibitors. The information is presented to aid researchers in making informed decisions for their experimental designs and drug development endeavors.
Executive Summary
This compound acts as an inhibitor of at least two significant enzymes:
-
Serine Racemase: LSOS exhibits noncompetitive inhibition of this enzyme, which is responsible for the synthesis of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting serine racemase, LSOS can indirectly modulate NMDA receptor activity, a pathway implicated in numerous neurological processes.
-
Glutamate Dehydrogenase: LSOS also inhibits glutamate dehydrogenase, a key enzyme linking amino acid and carbohydrate metabolism through the Krebs cycle. This inhibition can impact cellular energy production and neurotransmitter recycling.
This guide will delve into the quantitative performance of LSOS in comparison to other known inhibitors of these enzymes, provide detailed experimental protocols for validating these interactions, and visualize the relevant biological pathways.
Performance Comparison: this compound vs. Alternatives
The efficacy of an enzyme inhibitor is paramount. The following tables summarize the available quantitative data for LSOS and its alternatives, focusing on their inhibitory constants (K_i_) and half-maximal inhibitory concentrations (IC50).
Table 1: Comparison of Inhibitors for Serine Racemase
| Inhibitor | Type of Inhibition | K_i_ Value | IC50 Value |
| This compound | Noncompetitive | Not Reported | Inhibition in the millimolar range[1] |
| Malonate | Competitive | Not Reported | 67 µM[2] |
| L-erythro-3-Hydroxyaspartate | Competitive | < 100 µM | Not Reported |
| L-Aspartate β-hydroxamate | Competitive | < 100 µM | Not Reported |
Table 2: Comparison of Inhibitors for Glutamate Dehydrogenase
| Inhibitor | Type of Inhibition | K_i_ Value | IC50 Value |
| This compound | Reversible | Not Reported | Not Reported |
| β-Chloro-L-alanine | Irreversible | Not Reported | Not Reported |
| O-Phospho-L-serine | Reversible | Not Reported | Not Reported |
| Green Tea Polyphenols (EGCG, ECG) | Not Reported | Not Reported | Not Reported |
| Hexachlorophene | Noncompetitive | Not Reported | Not Reported |
| GW5074 | Noncompetitive | Not Reported | Not Reported |
| Bithionol | Noncompetitive | Not Reported | Not Reported |
Note: The lack of precise K_i or IC50 values for this compound in the current literature is a notable gap. The reported millimolar range for serine racemase inhibition suggests a lower potency compared to inhibitors like malonate._
Experimental Protocols
To facilitate the validation and further investigation of this compound's mechanism of action, detailed methodologies for key experiments are provided below.
Serine Racemase Inhibition Assay
This protocol is adapted from established methods to determine the inhibitory effect of LSOS on serine racemase activity.[1][3]
1. Materials:
- Purified serine racemase
- L-serine (substrate)
- This compound (inhibitor)
- Pyridoxal 5'-phosphate (PLP) (cofactor)
- Tris-HCl buffer (pH 8.2)
- D-amino acid oxidase (DAAO)
- Horseradish peroxidase (HRP)
- Luminol (for chemiluminescent detection)
- 96-well microplate
- Luminometer
2. Procedure:
- Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.2), 10 µM PLP, and the desired concentration of purified serine racemase.
- Add varying concentrations of this compound or the alternative inhibitor to the reaction mixture.
- Initiate the reaction by adding the substrate, L-serine (e.g., 10 mM final concentration).
- Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%.
- Centrifuge to pellet the precipitated protein.
- To determine the amount of D-serine produced, take an aliquot of the supernatant and add it to a solution containing DAAO, HRP, and luminol in a 96-well plate.
- Measure the chemiluminescence using a luminometer. The light intensity is proportional to the amount of D-serine produced.
- To determine the mode of inhibition, perform kinetic analysis by varying the concentration of L-serine in the presence and absence of the inhibitor and measure the initial reaction velocities. Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics.
Glutamate Dehydrogenase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of LSOS on glutamate dehydrogenase activity.
1. Materials:
- Purified glutamate dehydrogenase (GDH)
- L-glutamate (substrate)
- NAD+ (cofactor)
- This compound (inhibitor)
- Tris-HCl buffer (pH 8.0)
- Spectrophotometer
- Cuvettes or 96-well microplate
2. Procedure:
- Prepare a reaction mixture in a cuvette or microplate well containing Tris-HCl buffer (pH 8.0), NAD+, and the desired concentration of purified GDH.
- Add varying concentrations of this compound or the alternative inhibitor to the reaction mixture.
- Initiate the reaction by adding the substrate, L-glutamate.
- Immediately measure the increase in absorbance at 340 nm at regular intervals using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of NADH formation and is proportional to GDH activity.
- To determine the inhibitory constant (Ki), perform the assay with multiple concentrations of both the substrate and the inhibitor. Analyze the data using appropriate kinetic models (e.g., Dixon plot, Lineweaver-Burk plot).
- To confirm the reversibility of inhibition, the enzyme can be dialyzed after incubation with the inhibitor, and its activity can be reassessed.[4]
Visualizing the Mechanism of Action
To provide a clearer understanding of the biological context in which this compound exerts its effects, the following diagrams illustrate the relevant signaling and metabolic pathways.
Caption: Inhibition of Serine Racemase by this compound.
Caption: Experimental Workflow for Serine Racemase Inhibition Assay.
Caption: Inhibition of Glutamate Dehydrogenase by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of glutamate dehydrogenase by L-serine O-sulphate and related compounds and by photo-oxidation in the presence of Rose Bengal - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Serine O-sulfate and L-cysteine sulfinate as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme inhibitory properties of L-Serine O-sulfate and L-cysteine sulfinate, presenting available experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways.
At a Glance: Performance Comparison
| Inhibitor | Target Enzyme | Potency (IC50/Ki) | Mechanism of Inhibition |
| This compound | Serine Racemase | Millimolar (mM) range[1] | Noncompetitive[1] |
| Glutamate Dehydrogenase | Data not available | Reversible[2][3] | |
| L-cysteine sulfinate | Kynurenine Aminotransferase II (KAT II) | ~2 µM (IC50, in rat cortical slices)[4], 13 µM (Ki)[4], 20 µM (IC50, rat brain)[5] | Competitive[6] |
| Kynurenine Aminotransferase I (KAT I) | 80 µM (IC50, rat brain)[5] | Not specified | |
| Cysteine Sulfinate Decarboxylase | Data not available | Inhibitory effect noted[7][8] |
In-Depth Analysis
This compound: A Noncompetitive Inhibitor of Serine Racemase
This compound has been identified as an inhibitor of at least two enzymes: serine racemase and glutamate dehydrogenase.
Serine Racemase Inhibition: this compound inhibits serine racemase in a noncompetitive manner, with an inhibitory concentration in the millimolar range[1]. This indicates that it does not bind to the same active site as the substrate, L-serine, but rather to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency[1]. In addition to being an inhibitor, this compound can also act as a substrate for serine racemase, leading to its degradation into pyruvate and ammonia[9].
L-cysteine sulfinate: A Potent Inhibitor of Kynurenine Aminotransferase II
L-cysteine sulfinate is a notably potent and selective inhibitor of kynurenine aminotransferase II (KAT II), a key enzyme in the kynurenine pathway of tryptophan metabolism.
Kynurenine Aminotransferase Inhibition: L-cysteine sulfinate demonstrates significant inhibitory activity against KAT II, with reported IC50 values in the low micromolar range. One study reported an IC50 of approximately 2 µM in rat cortical slices and a Ki of 13 µM[4]. Another study found IC50 values of 80 µM and 20 µM for rat brain KAT I and KAT II, respectively[5]. This discrepancy may be due to different experimental conditions. The potent and selective nature of L-cysteine sulfinate's inhibition of KAT II suggests its potential as a modulator of the kynurenine pathway[4][10]. Some evidence suggests that L-cysteine sulfinate may also act as a poor substrate for KAT II, undergoing slow transamination[11].
Cysteine Sulfinate Decarboxylase Inhibition: L-cysteine sulfinate is also known to inhibit cysteine sulfinate decarboxylase, an enzyme in the cysteine metabolism pathway. However, specific quantitative data regarding the IC50 or Ki for this inhibition were not found in the reviewed literature[7][8].
Signaling and Metabolic Pathways
To visualize the context of these enzyme inhibitions, the following diagrams illustrate the relevant metabolic pathways.
Experimental Protocols
Serine Racemase Inhibition Assay
This protocol is adapted from the methodology used to assess the inhibition of serine racemase by this compound[1][12].
Objective: To determine the inhibitory effect of this compound on the activity of purified serine racemase.
Materials:
-
Purified serine racemase
-
L-Serine (substrate)
-
This compound (inhibitor)
-
Tris-HCl buffer (50 mM, pH 8.2)
-
Pyridoxal 5'-phosphate (PLP)
-
D-amino acid oxidase
-
Horseradish peroxidase
-
Amplex Red (or a similar fluorescent probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.2), 10 mM L-serine, 15 µM PLP, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding purified serine racemase (e.g., 10 µg/mL final concentration) to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: To measure the amount of D-serine produced, add a detection cocktail containing D-amino acid oxidase, horseradish peroxidase, and Amplex Red to each well.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader. The fluorescence intensity is proportional to the amount of D-serine produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. To determine the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate (L-serine) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or other kinetic plots.
Kynurenine Aminotransferase II (KAT II) Inhibition Assay
This protocol is based on methods used to evaluate the inhibition of KAT II by L-cysteine sulfinate[4][13].
Objective: To quantify the inhibitory potency of L-cysteine sulfinate on KAT II activity.
Materials:
-
Rat brain cortical slices or purified KAT II enzyme
-
L-Kynurenine (substrate)
-
α-ketoglutarate (co-substrate)
-
L-cysteine sulfinate (inhibitor)
-
Krebs-Ringer buffer or appropriate assay buffer
-
Pyridoxal 5'-phosphate (PLP)
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
Procedure:
-
Sample Preparation:
-
For brain slices: Prepare fresh coronal brain slices and pre-incubate them in Krebs-Ringer buffer.
-
For purified enzyme: Dilute the purified KAT II to the desired concentration in the assay buffer.
-
-
Reaction Setup: In separate tubes, combine the brain slices or purified enzyme with L-kynurenine, α-ketoglutarate, PLP, and varying concentrations of L-cysteine sulfinate.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as perchloric acid, and then neutralize with a base.
-
Sample Processing: Centrifuge the samples to pellet any precipitated protein and collect the supernatant.
-
HPLC Analysis: Analyze the supernatant using HPLC with UV detection to quantify the amount of kynurenic acid produced.
-
Data Analysis: Calculate the percentage of inhibition at each L-cysteine sulfinate concentration relative to the control. Determine the IC50 value from the dose-response curve. For Ki determination, perform the assay with multiple substrate and inhibitor concentrations and fit the data to the appropriate enzyme kinetic model.
Conclusion
This compound and L-cysteine sulfinate are both effective inhibitors of specific enzymes involved in key metabolic pathways. L-cysteine sulfinate emerges as a significantly more potent inhibitor of its primary target, KAT II, with inhibitory constants in the low micromolar range. In contrast, this compound inhibits serine racemase with much lower potency, in the millimolar range.
The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the inhibitory characteristics of these and other compounds. The distinct potencies and mechanisms of action of this compound and L-cysteine sulfinate highlight their potential as specific tools for studying the physiological roles of their respective target enzymes and as starting points for the development of novel therapeutic agents. Further research is warranted to determine more precise quantitative inhibitory data, particularly for this compound, and to explore the full spectrum of their enzymatic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. The inhibition of glutamate dehydrogenase by L-serine O-sulphate and related compounds and by photo-oxidation in the presence of Rose Bengal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of glutamate dehydrogenase by l-serine O-sulphate and related compounds and by photo-oxidation in the presence of Rose Bengal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of cysteine-dependent inactivation of aspartate/glutamate/cysteine sulfinic acid α-decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of cerebral cysteine sulfinic acid decarboxylase. Molecular parameters and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antinociceptive Effect of Rat D-Serine Racemase Inhibitors, L-Serine-O-Sulfate, and L-Erythro-3-Hydroxyaspartate in an Arthritic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-cysteine sulphinate, endogenous sulphur-containing amino acid, inhibits rat brain kynurenic acid production via selective interference with kynurenine aminotransferase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human kynurenine aminotransferase II--reactivity with substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kynurenine aminotransferase 3/glutamine transaminase L/cysteine conjugate beta-lyase 2 is a major glutamine transaminase in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Face-Off: L-Serine O-Sulfate versus L-Serine with Human Serine Racemase
A Comparative Guide for Researchers in Neurology and Drug Development
This guide provides a detailed kinetic comparison of L-Serine O-sulfate and its natural counterpart, L-serine, with a focus on their interaction with human serine racemase (hSR). L-serine is a crucial amino acid in the central nervous system, serving as the primary precursor for the neuromodulator D-serine, an essential co-agonist of N-methyl-D-aspartate (NMDA) receptors. Understanding the kinetics of L-serine and its analogs like this compound with hSR is pivotal for developing therapeutics targeting NMDA receptor activity, which is implicated in numerous neurological disorders.
Quantitative Kinetic Comparison
The following table summarizes the steady-state kinetic parameters for the β-elimination reaction of L-serine and this compound catalyzed by wild-type human serine racemase (WT hSR) and its S84D mutant. The data reveals a significant difference in substrate preference between the two forms of the enzyme.
| Enzyme | Substrate | kcat (min⁻¹) | Km (mM) | kcat/Km (min⁻¹mM⁻¹) |
| WT hSR | L-Serine | 13 ± 0.9 | 49 ± 7 | 0.27 |
| This compound | 2.1 ± 0.07 | 0.079 ± 0.009 | 27 | |
| S84D hSR Mutant | L-Serine | 2.4 ± 0.3 | 0.6 ± 0.2 | 4.0 |
| This compound | 0.032 ± 0.005 | 0.097 ± 0.03 | 0.33 |
Data sourced from Nelson et al., 2017.[1][2][3][4]
The wild-type enzyme displays a strong preference for this compound as a substrate for β-elimination, with a catalytic efficiency (kcat/Km) approximately 100-fold higher than that for L-serine.[5][6][7] In a remarkable reversal of substrate specificity, the S84D mutant of human serine racemase favors the β-elimination of L-serine over this compound by a factor of about 12.[1][2][3][4] This switch in preference is a dramatic 1200-fold change compared to the wild-type enzyme.[1][2][3][4]
It is also important to note that this compound acts as a noncompetitive inhibitor of L-serine racemization by wild-type serine racemase, with an apparent Km for L-serine of 5.6 ± 0.5 mM in the presence of the inhibitor.[8]
Experimental Protocols
The kinetic data presented above were obtained through detailed enzymatic assays. Below is a synthesized protocol for a typical β-elimination assay for human serine racemase.
Human Serine Racemase β-Elimination Activity Assay
This assay measures the rate of pyruvate production from the β-elimination of L-serine or this compound, coupled to the oxidation of NADH by lactate dehydrogenase (LDH).
Materials:
-
Purified wild-type or mutant human serine racemase
-
L-serine stock solution
-
This compound stock solution
-
Lactate dehydrogenase (LDH)
-
NADH
-
Pyridoxal 5'-phosphate (PLP)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA and 2 mM DTT
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, 15 µM PLP, 0.2 mM NADH, and an excess of LDH (e.g., 10 units).
-
Substrate Addition: Add the substrate (L-serine or this compound) to the desired final concentration. Incubate the mixture for 5 minutes at 37°C to ensure temperature equilibration.
-
Initiation of Reaction: Initiate the reaction by adding a small, predetermined amount of purified serine racemase to the reaction mixture.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. Record the absorbance at regular intervals for a period sufficient to determine the initial linear rate of the reaction.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Kinetic Parameter Determination: Repeat steps 1-5 with varying substrate concentrations. Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. The catalytic constant (kcat) can be calculated from Vmax and the enzyme concentration.
Signaling Pathway and Experimental Workflow
The primary role of L-serine in the brain is its conversion to D-serine, which is a critical co-agonist for NMDA receptors, playing a key role in synaptic plasticity, learning, and memory.
Caption: L-Serine to D-Serine signaling pathway via NMDA receptor activation.
The experimental workflow to determine the kinetic parameters of serine racemase involves several key steps, from enzyme purification to data analysis.
Caption: Experimental workflow for determining serine racemase kinetic parameters.
References
- 1. Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot for β-elimination function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot for β-elimination function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Frontiers | Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function [frontiersin.org]
- 6. Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
L-Serine O-Sulfate: A Specific Modulator of Serine Racemase Activity
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of L-Serine O-sulfate's (L-SOS) interaction with serine racemase against other alternative inhibitors. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their studies.
Executive Summary
This compound is a well-established inhibitor of serine racemase, an enzyme crucial for the synthesis of D-serine, a key co-agonist of N-methyl-D-aspartate (NMDA) receptors.[1] Unlike competitive inhibitors that bind to the active site, L-SOS exhibits a noncompetitive mechanism of inhibition.[2] Furthermore, it acts as a high-turnover substrate for the enzyme's β-elimination activity, a characteristic that sets it apart from many other inhibitors.[1] This dual functionality makes L-SOS a unique tool for modulating serine racemase activity and studying its physiological roles.
Comparative Analysis of Inhibitor Potency
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and a selection of other known serine racemase inhibitors. This quantitative data allows for a direct comparison of their potencies.
| Inhibitor | Type of Inhibition | Ki | IC50 |
| This compound (L-SOS) | Noncompetitive | - | Millimolar range[2] |
| Malonic Acid | Competitive | 59 µM (human)[3], 71 µM[1] | 770 µM[4] |
| L-erythro-3-hydroxyaspartate (LEHA) | Competitive | 31 µM[5] | - |
| 2,2-dichloromalonate | Competitive | 19 µM | - |
| L-Aspartic acid β-hydroxamate | Competitive | ~100 µM[6] | - |
| NADH | Partial Mixed-type | 18 µM (for NMN-red) | 246 µM |
| Compound 13J | - | - | 140 µM[4] |
Mechanism of Action: this compound
This compound's interaction with serine racemase is multifaceted:
-
Noncompetitive Inhibition of Racemization: Kinetic analyses have shown that L-SOS does not compete with the natural substrate, L-serine, for binding to the catalytic site.[2] This suggests that L-SOS binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's efficiency in converting L-serine to D-serine.
-
Substrate for β-Elimination: In addition to its inhibitory role, L-SOS is a highly efficient substrate for the β-elimination reaction catalyzed by serine racemase.[1] This reaction is reportedly two to three orders of magnitude faster than the racemization of L-serine, leading to the production of pyruvate, ammonia, and sulfate.[1] This rapid conversion effectively diverts the enzyme from its primary function of D-serine synthesis.
The dual nature of L-SOS as both an inhibitor and a substrate for a competing reaction provides a powerful mechanism to decrease the levels of D-serine.
Experimental Protocols
Serine Racemase Activity Assay (Racemization)
This protocol is designed to measure the conversion of L-serine to D-serine.
Materials:
-
Purified serine racemase or cell lysate containing the enzyme
-
L-serine (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 8.2)
-
Trichloroacetic acid (TCA) for reaction termination
-
Apparatus for D-serine detection (e.g., HPLC with a chiral column or a D-amino acid oxidase-based assay)
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.2), 10 mM L-serine, 15 µM PLP, and the serine racemase enzyme preparation (e.g., 10 µg/ml purified enzyme).[2]
-
To test for inhibition, add varying concentrations of the inhibitor (e.g., this compound).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding TCA to a final concentration of 5%.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the presence of D-serine using a suitable detection method.
Serine Racemase β-Elimination Assay
This protocol measures the production of pyruvate from a substrate like this compound.
Materials:
-
Purified serine racemase
-
This compound (substrate)
-
PLP (cofactor)
-
Tris-HCl buffer (pH 8.2)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing 50 mM Tris-HCl (pH 8.2), 10 mM this compound, 15 µM PLP, and the serine racemase enzyme (e.g., 2 µg/ml).
-
Add LDH and NADH to the mixture. LDH will convert the pyruvate produced to lactate, oxidizing NADH to NAD+.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of decrease in absorbance is proportional to the rate of pyruvate formation and thus the β-elimination activity of serine racemase.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes described, the following diagrams illustrate the experimental workflow for assessing serine racemase specificity and the signaling pathway involving serine racemase.
Caption: Experimental workflow for determining the specificity of serine racemase inhibitors.
Caption: Simplified signaling pathway of serine racemase and the inhibitory action of L-SOS.
References
- 1. Antinociceptive Effect of Rat D-Serine Racemase Inhibitors, L-Serine-O-Sulfate, and L-Erythro-3-Hydroxyaspartate in an Arthritic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Structure of Mammalian Serine Racemase: EVIDENCE FOR CONFORMATIONAL CHANGES UPON INHIBITOR BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot for β-elimination function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
Validating the Effects of L-Serine O-Sulfate: A Comparative Guide to Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
L-Serine O-sulfate (LSOS) is a versatile molecule known for its role as a gliotoxin, a substrate for glutamate transporters, and an inhibitor of several key enzymes involved in amino acid metabolism. Validating its specific effects and understanding its mechanism of action is crucial for its potential therapeutic or research applications. This guide provides a comparative overview of using knockout (KO) mouse models to validate the effects of LSOS, alongside alternative in vitro and in vivo approaches.
Comparing Methodologies: Knockout Models vs. Alternative Approaches
A primary strategy to elucidate the specific targets and pathways affected by LSOS is the use of genetically modified organisms, specifically knockout mice. By ablating the gene encoding a putative target of LSOS, researchers can observe whether the effects of LSOS are diminished or eliminated, thereby validating the target. This approach offers high specificity in a complex biological system.
This guide will focus on a hypothetical knockout model approach, as direct studies using this methodology for LSOS are not yet prevalent in published literature. We will compare this to established in vitro methods and the use of alternative chemical inhibitors.
Hypothetical Knockout Models for Validating LSOS Effects
Based on the known inhibitory actions of LSOS, several knockout mouse models could be employed to validate its targets:
-
Serine Racemase (Srr) Knockout Mouse: LSOS is known to inhibit serine racemase, the enzyme responsible for converting L-serine to D-serine, a co-agonist of NMDA receptors.[1][2] An Srr KO mouse would be expected to show a blunted response to LSOS if the primary neurological effects of LSOS are mediated through the inhibition of D-serine production.
-
Alanine Aminotransferase (Alt) or Aspartate Aminotransferase (Ast) Knockout Mice: LSOS inhibits both ALT and AST.[3] Tissue-specific or conditional knockout of Alt or Ast genes in metabolically active tissues like the liver could be used to determine if the metabolic disruptions caused by LSOS are directly attributable to the inhibition of these enzymes.
-
Glutamate Transporter (e.g., Slc1a2/GLT-1 or Slc1a3/GLAST) Knockout Mice: As a substrate for high-affinity glutamate transporters, the effects of LSOS on glutamate homeostasis could be investigated in mice lacking specific glutamate transporter subtypes, which are predominantly expressed in astrocytes.[3]
Data Presentation: Comparing LSOS Effects in Wild-Type vs. Knockout Models
The following tables present hypothetical quantitative data that could be generated from experiments using these knockout models, comparing the effects of LSOS to wild-type (WT) controls and alternative inhibitors.
Table 1: Effect of this compound and Alternatives on Serine Racemase Activity and D-Serine Levels
| Treatment Group | Genotype | Serine Racemase Activity (% of WT Control) | Hippocampal D-Serine (µM) |
| Vehicle | WT | 100 ± 5 | 10 ± 1.2 |
| Vehicle | Srr KO | < 5 | < 0.5 |
| This compound (10 mg/kg) | WT | 45 ± 4 | 5.5 ± 0.8 |
| This compound (10 mg/kg) | Srr KO | < 5 | < 0.5 |
| Alternative Inhibitor (e.g., Phenazine) | WT | 50 ± 6 | 6.1 ± 0.9 |
Table 2: Effect of this compound and Alternatives on Aminotransferase Activity in Liver Homogenates
| Treatment Group | Genotype | ALT Activity (U/L) | AST Activity (U/L) |
| Vehicle | WT | 50 ± 5 | 120 ± 10 |
| Vehicle | Alt cKO | 5 ± 1 | 115 ± 12 |
| This compound (50 mg/kg) | WT | 25 ± 3 | 60 ± 8 |
| This compound (50 mg/kg) | Alt cKO | 4 ± 1 | 58 ± 7 |
| Alternative Inhibitor (L-Cycloserine) | WT | 10 ± 2 | 105 ± 9 |
Table 3: Effect of this compound on Glutamate Uptake in Primary Astrocytes
| Treatment Group | Genotype | [3H]-Glutamate Uptake (pmol/min/mg protein) |
| Vehicle | WT | 250 ± 20 |
| Vehicle | Slc1a2 KO | 80 ± 10 |
| This compound (100 µM) | WT | 150 ± 15 |
| This compound (100 µM) | Slc1a2 KO | 75 ± 8 |
| Alternative Inhibitor (TBOA) | WT | 50 ± 5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Generation and Validation of Knockout Mice
A conditional knockout (cKO) approach using the Cre-loxP system is recommended for genes that are essential for viability.
-
Targeting Vector Construction: A targeting vector containing loxP sites flanking a critical exon of the target gene (Srr, Alt, or Ast) is constructed.
-
Generation of Floxed Mice: The targeting vector is introduced into embryonic stem (ES) cells, and correctly targeted cells are injected into blastocysts to generate chimeric mice. Chimeras are then bred to establish a line of "floxed" mice.
-
Generation of Conditional Knockout Mice: Floxed mice are crossed with a Cre-driver line that expresses Cre recombinase in a tissue-specific manner (e.g., Camk2a-Cre for neurons, Gfap-Cre for astrocytes, or Alb-Cre for hepatocytes).
-
Genotyping and Validation: Offspring are genotyped using PCR to confirm the presence of the floxed allele and the Cre transgene. Knockout of the target protein is validated by Western blot or qPCR analysis of the specific tissues.
In Vivo Administration of this compound
-
Animal Groups: Wild-type and knockout mice (and their respective littermate controls) are randomly assigned to treatment groups (vehicle or LSOS).
-
Drug Preparation: this compound is dissolved in sterile saline.
-
Administration: LSOS or vehicle is administered via intraperitoneal (i.p.) injection at a predetermined dose.
-
Tissue Collection: At a specified time point after injection, animals are euthanized, and tissues (e.g., brain, liver) are collected for analysis.
Primary Astrocyte Culture
-
Isolation: Cortices are dissected from postnatal day 1-3 (P1-P3) mouse pups.
-
Dissociation: The tissue is enzymatically and mechanically dissociated to a single-cell suspension.
-
Plating: Cells are plated on poly-D-lysine coated flasks in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Purification: After 7-10 days, flasks are shaken to remove microglia and oligodendrocytes, leaving a purified astrocyte monolayer.
Enzyme Activity Assays
-
Alanine and Aspartate Aminotransferase Activity: The activity of ALT and AST in tissue homogenates or cell lysates can be measured using commercially available colorimetric or fluorometric assay kits. These assays typically involve a coupled enzyme reaction that produces a detectable signal proportional to the amount of pyruvate (for ALT) or oxaloacetate (for AST) generated.[4]
-
Serine Racemase Activity: Serine racemase activity can be determined by measuring the conversion of L-serine to D-serine using HPLC with a chiral column.
Glutamate Uptake Assay
-
Cell Plating: Primary astrocytes are plated in 24-well plates.
-
Treatment: Cells are pre-incubated with LSOS, an alternative inhibitor, or vehicle.
-
Uptake: The assay is initiated by adding a buffer containing [3H]-L-glutamate.
-
Termination: Uptake is stopped by washing the cells with ice-cold buffer.
-
Measurement: Cells are lysed, and the amount of incorporated radioactivity is measured using a scintillation counter.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental designs.
References
- 1. Antinociceptive Effect of Rat D-Serine Racemase Inhibitors, L-Serine-O-Sulfate, and L-Erythro-3-Hydroxyaspartate in an Arthritic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of the gliotoxin L-serine-O-sulphate on cellular metabolism in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide S-nitrosylates serine racemase, mediating feedback inhibition of d-serine formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Serine O-sulfate and D-Serine O-sulfate in Neuromodulation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biochemical and physiological properties of L-Serine O-sulfate and its stereoisomer, D-Serine O-sulfate. While this compound is a well-characterized inhibitor of serine racemase with significant implications for N-methyl-D-aspartate (NMDA) receptor signaling, D-Serine O-sulfate remains a largely uninvestigated compound. This comparison aims to summarize the existing experimental data for the L-isomer, infer the potential properties of the D-isomer based on stereochemical principles and the known functions of related molecules, and highlight critical knowledge gaps to guide future research.
Biochemical and Physicochemical Properties
This compound and D-Serine O-sulfate are stereoisomers, meaning they share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Consequently, their fundamental physicochemical properties are identical.
| Property | Value |
| Molecular Formula | C₃H₇NO₆S |
| Molecular Weight | 185.16 g/mol |
| IUPAC Name | (2S)-2-amino-3-sulfooxypropanoic acid (L-isomer)(2R)-2-amino-3-sulfooxypropanoic acid (D-isomer) |
| Canonical SMILES | C(C(C(=O)O)N)OS(=O)(=O)O |
| CAS Number | 626-69-7 (L-isomer) |
Comparative Biological Activity
The primary biological distinction between L- and D-Serine O-sulfate is expected to arise from the stereospecificity of enzyme and receptor interactions.
| Feature | This compound | D-Serine O-sulfate |
| Interaction with Serine Racemase | Potent noncompetitive inhibitor and substrate.[1] | Interaction is currently uncharacterized but is predicted to be stereospecific. It may act as an inhibitor or substrate with different kinetics than the L-isomer. |
| Effect on D-Serine Levels | Decreases D-serine synthesis by inhibiting serine racemase. | Unknown. If it inhibits serine racemase, it could potentially decrease D-serine levels. |
| Interaction with NMDA Receptor | Indirectly modulates NMDA receptor activity by reducing the availability of the co-agonist D-serine. | Direct interaction is unknown. Given that D-serine is a potent co-agonist, D-Serine O-sulfate is a candidate for direct interaction with the glycine binding site of the NMDA receptor, though the bulky sulfate group may hinder binding. |
| Metabolism | Degraded by serine racemase through an elimination reaction.[1] Also metabolized in the rat, with the sulfate group being excreted.[2] | Metabolism is uncharacterized. It is unlikely to be a substrate for the same enzymes as the L-isomer due to stereospecificity. It may be a substrate for D-amino acid oxidase, but this has not been experimentally verified. |
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of the D-Serine Pathway
This compound is a well-established inhibitor of serine racemase, the enzyme responsible for synthesizing the NMDA receptor co-agonist D-serine from L-serine. By inhibiting this enzyme, this compound effectively reduces the levels of D-serine, thereby diminishing the activation of synaptic NMDA receptors. This mechanism has been explored as a potential therapeutic strategy in conditions associated with NMDA receptor overactivation.
Caption: this compound inhibits serine racemase, reducing D-serine synthesis and subsequent NMDA receptor activation.
Hypothetical Signaling Pathway for D-Serine O-sulfate
The biological activity of D-Serine O-sulfate is currently unknown. A plausible hypothesis, based on the structure of the NMDA receptor co-agonist D-serine, is that D-Serine O-sulfate could directly interact with the NMDA receptor. The nature of this interaction, whether agonistic or antagonistic, would depend on how the addition of the sulfate group affects binding to the glycine site on the GluN1 subunit.
Caption: Hypothetical direct interaction of D-Serine O-sulfate with the NMDA receptor, with an unknown functional outcome.
Experimental Protocols
Serine Racemase Inhibition Assay (from studies on this compound)
This protocol is adapted from methodologies used to characterize the inhibitory effects of this compound on serine racemase activity.
-
Enzyme Preparation:
-
Purify recombinant serine racemase or use a cell lysate known to express the enzyme.
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add co-factors: 15 µM Pyridoxal 5'-phosphate (PLP) and 2 mM Dithiothreitol (DTT).
-
Add the substrate: 20 mM L-serine.
-
Add varying concentrations of the inhibitor (this compound).
-
Initiate the reaction by adding the enzyme preparation.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%.
-
-
Quantification of D-Serine:
-
Centrifuge the terminated reaction to pellet precipitated protein.
-
Analyze the supernatant for D-serine content using High-Performance Liquid Chromatography (HPLC) with a chiral column or a pre-column derivatization method that allows for the separation and quantification of D- and L-serine.
-
Note: No experimental protocols specifically designed for the synthesis, purification, or biological testing of D-Serine O-sulfate were identified in the reviewed literature. The synthesis would likely follow general methods for the sulfation of amino acids, and its biological activity could be assessed using protocols similar to those for this compound and D-serine, with appropriate modifications.
Discussion and Future Research Directions
The stark contrast in the available scientific literature between this compound and its D-isomer presents a significant knowledge gap. While this compound is a valuable tool for studying D-serine-dependent neurotransmission, the biological relevance and pharmacological potential of D-Serine O-sulfate remain entirely speculative.
Key unanswered questions and proposed future research include:
-
Synthesis and Characterization of D-Serine O-sulfate: The first critical step is the chemical synthesis and purification of D-Serine O-sulfate to enable its biological investigation.
-
Interaction with Serine Racemase: It is crucial to determine if D-Serine O-sulfate interacts with serine racemase and to characterize the kinetics of this interaction. Does it act as an inhibitor, a substrate, or is it inert?
-
Direct Effects on NMDA Receptors: Electrophysiological studies, such as patch-clamp recordings from neurons or Xenopus oocytes expressing NMDA receptors, are needed to determine if D-Serine O-sulfate has any direct agonistic or antagonistic activity at the glycine binding site.
-
Metabolism and Pharmacokinetics: In vivo studies are required to understand the metabolic fate and pharmacokinetic profile of D-Serine O-sulfate. Is it metabolized by D-amino acid oxidase or other enzymes?
-
In Vivo Behavioral Effects: Once the basic pharmacology is understood, in vivo studies in animal models of neurological and psychiatric disorders could reveal potential therapeutic applications.
Conclusion
The comparative analysis of this compound and D-Serine O-sulfate is currently a comparison between a known entity and a scientific unknown. This compound serves as a potent modulator of the D-serine signaling pathway through its inhibition of serine racemase. The properties of D-Serine O-sulfate, however, remain to be elucidated. Given the critical role of D-serine in neurotransmission and the stereospecificity of biological systems, the investigation of D-Serine O-sulfate represents a promising and unexplored avenue for research in neuroscience and drug development. The experimental pathways outlined in this guide offer a roadmap for closing this knowledge gap and potentially uncovering novel therapeutic agents.
References
L-Serine O-Sulfate and its Interaction with 3-Phosphoglycerate Dehydrogenase: A Comparative Structural Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of L-Serine O-sulfate's binding to its target protein, 3-phosphoglycerate dehydrogenase (PHGDH), with other known inhibitors. This analysis is supported by experimental data and detailed methodologies for key analytical techniques.
This compound, a structural analog of L-serine, is an important molecule in biochemical research, with potential applications in drug development, particularly in targeting metabolic pathways.[] One of its key putative targets is 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the phosphorylated pathway of L-serine biosynthesis.[2][3][4][5] This pathway is crucial for cell proliferation and is often upregulated in various cancers, making PHGDH an attractive target for therapeutic intervention.[6][7][8] L-serine itself is a known allosteric inhibitor of PHGDH, and due to its structural similarity, this compound is predicted to interact with the same allosteric site.[9][10]
This guide will delve into the structural analysis of this interaction, compare it with other PHGDH inhibitors, and provide detailed protocols for the experimental techniques used to characterize these binding events.
Comparative Analysis of PHGDH Inhibitors
| Molecule | Type of Inhibition | Binding Site | Binding Affinity (K_i / K_d / IC_50) | Reference |
| L-Serine | Allosteric | Allosteric Site | Varies by species and conditions | [9][10] |
| This compound | Predicted Allosteric | Predicted Allosteric Site | Data not available | Inferred |
| CBR-5884 | Non-competitive | Allosteric | K_i = 50 ± 20 µM (vs. 3-PG), 50 ± 3 µM (vs. NAD+); IC_50 = 33 ± 12 µM | [11] |
| NCT-503 | Not specified | Not specified | Cellular efficacy noted | [6] |
| PH-755 | Not specified | Not specified | Cellular efficacy noted (10 µM) | [8] |
| Indole Amides | Competitive (with NAD+) | NAD+ binding pocket | Low nanomolar IC_50 |
Structural Insights into Ligand Binding
The binding of L-serine to the allosteric site of PHGDH induces a conformational change that inhibits its enzymatic activity. It is hypothesized that this compound, with its additional sulfate group, would also bind to this site, potentially forming additional interactions and influencing the binding affinity and inhibitory potency.
The structural similarity between L-serine and this compound is the basis for this comparison. Both molecules possess the core L-serine structure, with the key difference being the substitution of the hydroxyl group in L-serine with a sulfate group in this compound. This modification increases the molecule's polarity and size, which would likely affect its interaction with the binding pocket of PHGDH.
Experimental Methodologies
To characterize the binding of ligands like this compound to PHGDH, several biophysical techniques are employed. Below are detailed protocols for three key methods:
X-Ray Crystallography
This technique provides a high-resolution 3D structure of the protein-ligand complex, revealing the precise atomic interactions.
Protocol for Crystallization of PHGDH-Ligand Complex:
-
Protein Expression and Purification: Express recombinant human PHGDH in E. coli and purify to homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: Incubate the purified PHGDH with a 5-10 fold molar excess of the ligand (e.g., this compound) for 1-2 hours on ice.
-
Crystallization Screening: Use the hanging-drop vapor diffusion method to screen for crystallization conditions. Mix the protein-ligand complex solution with a reservoir solution in a 1:1 ratio. Reservoir solutions typically contain a precipitant (e.g., PEG), a buffer, and salts.
-
Crystal Optimization: Optimize initial crystal hits by varying the concentrations of the protein, ligand, and reservoir components, as well as temperature.
-
Data Collection: Cryo-protect the crystals using a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) and flash-cool in liquid nitrogen.[12] Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known PHGDH structure as a search model.[13] Refine the model and build the ligand into the electron density map.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[14]
Protocol for ITC Analysis of PHGDH-Ligand Binding:
-
Sample Preparation: Dialyze both the purified PHGDH and the ligand into the same buffer to minimize buffer mismatch effects. A common buffer is 50 mM HEPES, 150 mM NaCl, pH 7.5.
-
Instrument Setup: Thoroughly clean the ITC instrument sample and reference cells and the titration syringe. Load the PHGDH solution (typically 10-50 µM) into the sample cell and the ligand solution (typically 100-500 µM) into the syringe.
-
Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat changes. A typical experiment consists of 19 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (ligand) to a ligand (protein) immobilized on a sensor chip in real-time. It provides kinetic information, including the association (k_a) and dissociation (k_d) rate constants, from which the binding affinity (K_d) can be calculated.[15]
Protocol for SPR Analysis of PHGDH-Ligand Binding:
-
Chip Preparation and Protein Immobilization: Activate a CM5 sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Immobilize PHGDH onto the chip surface via amine coupling to a target level of ~10,000 response units (RU). Deactivate the remaining active esters with ethanolamine.
-
Analyte Preparation: Prepare a series of dilutions of the small molecule inhibitor (e.g., this compound) in the running buffer (e.g., PBS with 0.05% Tween 20).
-
Binding Measurement: Inject the different concentrations of the analyte over the immobilized PHGDH surface and a reference flow cell. Monitor the change in response units (RU) over time to obtain sensorgrams for association and dissociation phases.
-
Data Analysis: Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes. Globally fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
Visualizing the Molecular Interactions and Pathways
To better understand the context of this compound's interaction with PHGDH, the following diagrams illustrate the experimental workflow and the relevant metabolic pathway.
Caption: Workflow for structural and biophysical analysis.
Caption: The phosphorylated pathway of serine biosynthesis.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Serine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | D-3-Phosphoglycerate Dehydrogenase [frontiersin.org]
- 6. Multi-omics Analysis of the Role of PHGDH in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of 3-phosphoglycerate dehydrogenase by l-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of 3-phosphoglycerate dehydrogenase by l-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of L-Serine O-sulfate in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. L-Serine O-sulfate, a compound utilized in various research applications, requires a structured disposal plan rooted in established safety protocols. Due to the limited availability of specific disposal instructions for this compound, the following procedures are based on general best practices for chemical waste management as outlined by regulatory bodies like the Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EHS) departments.[1][2]
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses (eyeshields), gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area. In case of accidental spills, the material should be swept up, placed in a designated, sealed container for disposal, and the area cleaned thoroughly.[3][4][5]
Quantitative Safety Data Summary
| Parameter | Value | Source |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous for water) | Sigma-Aldrich |
| Personal Protective Equipment | Eyeshields, Gloves, type N95 (US) respirator | Sigma-Aldrich |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed as hazardous chemical waste.[1][6][7] Under no circumstances should it be disposed of in the regular trash or down the drain.[1][8] The following steps provide a direct, procedural guide for its proper disposal.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste : Treat all this compound, including expired reagents, contaminated materials (e.g., weighing boats, gloves), and spill cleanup debris, as hazardous waste.[6][7]
-
Segregate Incompatibles : Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents.[3][4][9]
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container : Use a container that is in good condition, free of leaks, and compatible with a solid chemical. Plastic bottles are often preferred over glass to minimize breakage risks.[1][6] The container must have a secure, tightly sealing lid.[6]
-
Label the Container Immediately : As soon as the first waste is added, affix a "Hazardous Waste" tag provided by your institution's EHS department.[1][7] The label must include:
-
The full, unabbreviated chemical name: "this compound".[1]
-
The total quantity or approximate amount of waste.
-
The date of waste generation (the date the first waste was added).[1]
-
The location of origin (e.g., Building, Room Number).[1]
-
The name and contact information of the Principal Investigator.[1]
-
Any relevant hazard pictograms.[1]
-
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed : The hazardous waste container must remain sealed at all times, except when adding more waste.[2][6]
-
Store in a Designated Area : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the lab personnel.
-
Secondary Containment : It is best practice to store the waste container within a secondary containment bin to mitigate potential leaks or spills.[7]
Step 4: Disposal of Empty Containers
-
Triple-Rinse Procedure : An empty container that once held this compound must be triple-rinsed with a suitable solvent (such as water, given its solubility) to remove all residues.[6][7]
-
Collect Rinsate : The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of with other aqueous chemical waste.[6][7]
-
Final Container Disposal : Once triple-rinsed and air-dried, deface or remove the original chemical label. The clean, empty container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.[6][7]
Step 5: Arranging for Final Disposal
-
Submit a Pickup Request : Once the waste container is full, or if the research project is complete, complete and submit a hazardous waste pickup request form to your institution's EHS office.[1][7]
-
Do Not Transport : Laboratory personnel should never transport hazardous waste across public areas. Trained EHS staff will collect the waste directly from your laboratory.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pfw.edu [pfw.edu]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. geneseo.edu [geneseo.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. formedium.com [formedium.com]
Personal protective equipment for handling L-Serine O-sulfate
This guide provides immediate and essential safety and logistical information for handling L-Serine O-sulfate (CAS No. 17436-02-1) in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and disposal.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on information from supplier product pages and general safety protocols for handling similar chemical compounds. It is imperative to conduct a site-specific risk assessment before commencing any work with this chemical.
Personal Protective Equipment (PPE)
Based on available supplier information, the following PPE is recommended when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety glasses with side shields or safety goggles. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile or latex). Inspect gloves for any signs of degradation or puncture before use. |
| Respiratory Protection | A NIOSH-approved N95 respirator or equivalent is recommended, particularly when handling the solid form where dust may be generated. Work in a well-ventilated area or a fume hood. |
| Body Protection | A standard laboratory coat, fully buttoned with long sleeves. |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory. |
Operational Plan: Handling and Disposal
Storage: this compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2°C and 8°C.[1]
Handling Procedure:
-
Preparation:
-
Ensure the work area (e.g., chemical fume hood, laboratory bench) is clean and uncluttered.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Weighing and Solution Preparation (if applicable):
-
When weighing the solid compound, perform this task in a chemical fume hood to minimize the inhalation of any dust particles.
-
To prepare a solution, slowly add the solid this compound to the solvent to avoid splashing.
-
-
Post-Handling:
-
Thoroughly clean the work area and decontaminate any equipment used.
-
Remove PPE in the correct order to prevent self-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan:
As a comprehensive SDS is unavailable, a conservative approach to waste disposal is recommended.
-
Unused Material and Contaminated Disposables:
-
Dispose of unused this compound and any contaminated disposable items (e.g., gloves, weigh boats, paper towels) as chemical waste.
-
Collect these materials in a designated, sealed, and properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of in regular trash or down the drain.
-
-
Contaminated Glassware:
-
Rinse contaminated glassware thoroughly with an appropriate solvent in a fume hood.
-
Collect the initial rinsate as hazardous waste.
-
After the initial rinse, the glassware can be washed with soap and water.
-
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
